Axitinib
Beschreibung
This compound is a second generation tyrosine kinase inhibitor that works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). Through this mechanism of action, this compound blocks angiogenesis, tumour growth and metastases. It is reported to exhibit potency that is 50-450 times higher than that of the first generation VEGFR inhibitors. This compound is an indazole derivative. It is most commonly marketed under the name Inlyta® and is available in oral formulations.
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Receptor Tyrosine Kinase Inhibitor.
This compound is an oral tyrosine kinase inhibitor selective for vascular endothelial growth factor (VEGF) receptors -1, -2 and -3 that is used in the therapy of advanced renal cell carcinoma. This compound therapy is commonly associated with transient elevations in serum aminotransferase that are generally mild and asymptomatic. This compound has yet to be linked to instances of clinically apparent acute liver injury.
This compound is an orally bioavailable tyrosine kinase inhibitor. This compound inhibits the proangiogenic cytokines vascular endothelial growth factor (VEGF) and platelet-derived growth factor receptor (PDGF), thereby exerting an anti-angiogenic effect.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2012 and has 6 approved and 37 investigational indications.
A benzamide and indazole derivative that acts as a TYROSINE KINASE inhibitor of the VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR. It is used in the treatment of advanced RENAL CELL CARCINOMA.
See also: Imatinib Mesylate (related).
Eigenschaften
IUPAC Name |
N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITAVMQDGBJQJZ-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049049 | |
| Record name | Axitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In aqueous media with a pH between 1.1 to 7.8, axitinib has a solubility of over 0.2 μg/mL. | |
| Record name | Axitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
319460-85-0 | |
| Record name | Axitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319460-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Axitinib [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319460850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Axitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Axitinib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Axitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AXITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LVQ0YUXG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Axitinib's Core Mechanism of Action in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis.[1][2] By competitively binding to the ATP-binding site of VEGFR-1, -2, and -3, this compound effectively blocks downstream signaling pathways crucial for the proliferation, migration, and survival of endothelial cells.[3] This targeted inhibition of angiogenesis makes this compound a critical therapeutic agent in the treatment of various solid tumors, most notably advanced renal cell carcinoma (RCC).[3] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Molecular Targets and Inhibitory Potency
This compound's primary mechanism of action is the potent and selective inhibition of VEGFR tyrosine kinases 1, 2, and 3.[1] It also demonstrates inhibitory activity against other tyrosine kinases at nanomolar concentrations, including platelet-derived growth factor receptor β (PDGFRβ) and c-Kit.[4] However, pharmacokinetic and pharmacodynamic analyses suggest that at clinical exposures, its primary activity is as a VEGFR tyrosine kinase inhibitor.[5]
Data Presentation: Inhibitory Concentrations of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its key molecular targets, as determined by various in vitro cellular assays.
| Target | Cell Type | IC50 (nM) | Reference(s) |
| VEGFR-1 | Porcine Aorta Endothelial (PAE) Cells | 0.1 | [4] |
| VEGFR-2 | Porcine Aorta Endothelial (PAE) Cells | 0.2 | [4][6] |
| VEGFR-3 | Porcine Aorta Endothelial (PAE) Cells | 0.1 - 0.3 | [4] |
| PDGFRβ | Porcine Aorta Endothelial (PAE) Cells | 1.6 | [4][6] |
| c-Kit | Porcine Aorta Endothelial (PAE) Cells | 1.7 | [4] |
| Murine VEGFR-2 (Flk-1) | NIH-3T3 Cells | 0.18 | [6] |
Inhibition of Angiogenic Signaling Pathways
VEGF binding to its receptors on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[7] This initiates a cascade of downstream signaling events that are central to the angiogenic process. This compound's inhibition of VEGFR phosphorylation effectively halts these cascades.
The primary signaling pathways affected by this compound include:
-
Phospholipase C-γ (PLCγ) -> Protein Kinase C (PKC) -> Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is a major driver of endothelial cell proliferation.[8][9] this compound's blockade of VEGFR-2 prevents the activation of this cascade.[5]
-
Phosphatidylinositol 3-kinase (PI3K) -> Akt (Protein Kinase B) -> Endothelial Nitric Oxide Synthase (eNOS) Pathway: This pathway is critical for endothelial cell survival and vascular permeability.[5][8] this compound has been shown to block VEGF-mediated downstream signaling through eNOS and Akt.[5]
Visualization: this compound's Inhibition of VEGFR Signaling
Caption: this compound inhibits VEGFR autophosphorylation, blocking downstream signaling.
Cellular and In Vivo Effects of this compound
The inhibition of these signaling pathways translates into significant anti-angiogenic effects at the cellular and organismal levels.
-
Inhibition of Endothelial Cell Proliferation, Survival, and Migration: this compound has been demonstrated to inhibit VEGF-stimulated survival of Human Umbilical Vein Endothelial Cells (HUVECs).[10] It also impairs the migration of endothelial cells, a critical step in the formation of new blood vessels.[11]
-
Inhibition of Endothelial Tube Formation: In vitro assays show that this compound blocks the ability of endothelial cells to form capillary-like structures.[5]
-
Reduction of Tumor Angiogenesis and Growth in Vivo: In preclinical models, oral administration of this compound leads to a dose-dependent inhibition of tumor growth.[5] This anti-tumor efficacy is associated with a reduction in microvessel density, decreased vascular permeability, and an increase in tumor cell apoptosis.[5][12]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standardized in vitro and in vivo assays.
Cellular Receptor Kinase Phosphorylation Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a specific receptor tyrosine kinase in a cellular context.
Methodology:
-
Cell Seeding: Porcine aorta endothelial (PAE) cells overexpressing the target receptor (e.g., VEGFR-2, PDGFRβ, c-Kit) are seeded in 96-well plates.[4]
-
Plate Coating: ELISA capture plates are prepared by coating them with an antibody specific to the target receptor.[4]
-
Compound Treatment: Cells are treated with a range of this compound concentrations for a specified duration (e.g., 1 hour at 37°C).[5]
-
Ligand Stimulation: Cells are then stimulated with the corresponding growth factor (e.g., VEGF-A for VEGFR-2) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.[5]
-
Cell Lysis and Lysate Transfer: The cells are lysed, and the lysates are transferred to the antibody-coated ELISA plates.
-
Detection: The amount of phosphorylated receptor captured by the antibody is quantified using a detection antibody that recognizes the phosphorylated tyrosine residues, followed by a colorimetric or chemiluminescent substrate.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Visualization: Cellular Receptor Kinase Phosphorylation Assay Workflow
Caption: Workflow for determining the IC50 of this compound on receptor phosphorylation.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cells (e.g., HUVECs) are seeded in 96-well plates at a specific density.[4]
-
Compound Treatment: After a 24-hour incubation to allow for cell attachment, the cells are treated with a range of this compound concentrations.[4]
-
Incubation: The cells are incubated with the compound for a defined period (e.g., 72 hours).[4]
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by metabolically active cells. The absorbance is then measured at a specific wavelength.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values can be determined.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Tumor Cell Implantation: Human tumor cells (e.g., M24met melanoma cells) are implanted into immunocompromised mice (e.g., severe combined immunodeficient mice).[13]
-
Tumor Growth: Tumors are allowed to grow to a specified size.[13]
-
Compound Administration: this compound is administered to the mice, typically orally, at various doses and schedules.[5]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, which can include immunohistochemistry for microvessel density (e.g., CD31 staining), cell proliferation (e.g., Ki-67 staining), and apoptosis (e.g., caspase-3 staining).[5]
Conclusion
This compound's mechanism of action is centered on its potent and selective inhibition of VEGFRs, leading to the disruption of key signaling pathways that drive angiogenesis. This targeted approach effectively reduces tumor vascularization and growth, providing a significant therapeutic benefit in the treatment of advanced cancers. The experimental methodologies detailed herein are fundamental to the continued investigation and development of TKIs in oncology.
References
- 1. This compound: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Axitinib Signaling Pathway Modulation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that has become a significant agent in the therapeutic arsenal against various malignancies, most notably advanced renal cell carcinoma (RCC).[1][2] Its primary mechanism of action involves the targeted inhibition of vascular endothelial growth factor receptors (VEGFRs), key mediators of tumor angiogenesis.[3][4] By disrupting the signaling cascades that drive the formation of new blood vessels, this compound effectively curtails tumor growth, progression, and metastasis.[5][6] This technical guide provides a comprehensive overview of the molecular pathways modulated by this compound in cancer cells, detailed experimental protocols for its study, and quantitative data on its efficacy.
Core Mechanism of Action and Signaling Pathway Modulation
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the intracellular domain of several receptor tyrosine kinases (RTKs).[2][7] This action blocks the autophosphorylation of the receptors and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
The primary targets of this compound include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3): These are the principal targets through which this compound mediates its anti-angiogenic effects.[1][4] Inhibition of VEGFRs in endothelial cells leads to a reduction in their proliferation, migration, and tube formation, ultimately suppressing the development of new blood vessels that supply tumors with essential nutrients and oxygen.[8][9]
-
Platelet-Derived Growth Factor Receptor (PDGFRβ): this compound also exhibits inhibitory activity against PDGFRβ, which is involved in tumor growth and angiogenesis.[8][10]
-
c-KIT (Stem Cell Factor Receptor): Inhibition of c-KIT by this compound is another aspect of its multi-targeted approach, contributing to its anti-tumor activity in certain cancer types where this receptor is aberrantly activated.[8][11]
The blockade of these receptors by this compound leads to the downregulation of major intracellular signaling cascades, including:
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a critical regulator of cell proliferation, differentiation, and survival. By inhibiting VEGFR and PDGFR, this compound prevents the activation of Ras and the subsequent phosphorylation cascade involving Raf, MEK, and ERK. The downregulation of p-ERK is a key indicator of this compound's activity.
-
The PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. This compound's inhibition of upstream RTKs leads to reduced activation of PI3K and consequently, the phosphorylation of Akt and mTOR. This results in decreased protein synthesis and cell proliferation.[12]
The following diagram illustrates the primary signaling pathways modulated by this compound.
Figure 1: this compound Signaling Pathway Inhibition.
Quantitative Data on this compound's Efficacy
The inhibitory activity of this compound has been quantified across various targets and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Table 1: this compound IC50 Values for Key Tyrosine Kinase Targets
| Target | IC50 (nM) | Cell Line/System | Reference |
| VEGFR-1 | 0.1 | Porcine Aortic Endothelial Cells | [8] |
| VEGFR-2 | 0.2 | Porcine Aortic Endothelial Cells | [1][8] |
| VEGFR-3 | 0.1-0.3 | Porcine Aortic Endothelial Cells | [1][8] |
| PDGFRβ | 1.6 | Porcine Aortic Endothelial Cells | [1][8] |
| c-Kit | 1.7 | Porcine Aortic Endothelial Cells | [1][8] |
Table 2: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Incubation Time | Reference |
| A-498 | Renal Cell Carcinoma | 13.6 µM | 96 hours | [3][13] |
| Caki-2 | Renal Cell Carcinoma | 36 µM | 96 hours | [3][13] |
| GB1B | Glioblastoma | 3.58 µM | 72 hours | [14] |
| GB1B | Glioblastoma | 2.21 µM | 7 days | [14] |
| SH-SY5Y | Neuroblastoma | 274 nM | 72 hours | [4][8] |
| IGR-NB8 | Neuroblastoma | 849 nM | 72 hours | [4][8] |
| IGR-N91 | Neuroblastoma | >10,000 nM | 72 hours | [4][8] |
| HUVEC (non-VEGF stimulated) | Endothelial | 573 nM | 72 hours | [4][8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from nanomolar to micromolar, depending on the cell line's sensitivity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blotting for Phosphorylated ERK (p-ERK)
This technique is used to detect the levels of phosphorylated ERK, a key downstream effector in the MAPK pathway, to assess the inhibitory effect of this compound.[20][21][22]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and the loading control to ensure equal protein loading.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[9][23]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or a similar basement membrane extract
-
96-well plates
-
This compound
Protocol:
-
Thaw the Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or a vehicle control.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 cells per well.
-
Incubate the plate at 37°C for 4-18 hours.
-
Examine the formation of tube-like structures using a light microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in cancer cells.
Figure 2: Experimental Workflow for this compound Evaluation.
Conclusion
This compound represents a cornerstone in the targeted therapy of cancers driven by aberrant angiogenesis. Its potent and selective inhibition of VEGFRs, along with its activity against other key RTKs, leads to the effective suppression of critical cancer-promoting signaling pathways. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar multi-targeted kinase inhibitors. Understanding the intricate molecular interactions and having standardized methodologies are paramount for the continued development of more effective and personalized cancer therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Design, Synthesis, and Biological Evaluation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Phosphorylation of VEGFR2 Is Mediated by Receptor Trafficking: Insights from a Computational Model | PLOS Computational Biology [journals.plos.org]
- 7. This compound: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ibidi.com [ibidi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antiangiogenic Properties of this compound versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells-A View towards Second Line Renal Cell Carcinoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro evaluation of this compound and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. Exploring the multifaceted antitumor activity of this compound in lung carcinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cellbiolabs.com [cellbiolabs.com]
Initial Preclinical Studies of Axitinib Efficacy: A Technical Guide
This technical guide provides an in-depth overview of the initial preclinical studies that established the efficacy of Axitinib, a potent and selective second-generation tyrosine kinase inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental designs.
Core Mechanism of Action
This compound is a small molecule inhibitor that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) at subnanomolar concentrations.[1][2][3] By binding to the ATP-binding site of these receptors, this compound inhibits their autophosphorylation, effectively blocking the downstream signaling pathways that are crucial for angiogenesis—the formation of new blood vessels.[4] This anti-angiogenic activity is central to its anti-tumor effects, as it deprives tumors of the necessary blood supply for growth and metastasis.[4] In addition to its potent activity against VEGFRs, this compound also demonstrates inhibitory activity against platelet-derived growth factor receptor (PDGFR) and c-KIT at nanomolar concentrations.[1][5]
In Vitro Efficacy
The initial preclinical evaluation of this compound involved a series of in vitro assays to determine its potency and selectivity against various cancer cell lines. These studies were critical in establishing the dose-dependent cytotoxic and anti-proliferative effects of the drug.
Summary of In Vitro Data
| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Maximum Growth Inhibition (%) | Reference |
| U87 | Glioblastoma | Cytotoxicity | Cell Viability | Resistant | - | [1] |
| MGG4 GSCs | Glioblastoma | Cytotoxicity | Cell Viability | 0.06 - 6 µM | - | [1] |
| Endothelial Cells | - | Cytotoxicity | Cell Viability | - | - | [1] |
| HK1-LMP1 | Nasopharyngeal Carcinoma | MTT | Growth Inhibition | 1.09 µmol/L | 66% | [6] |
| C666-1 | Nasopharyngeal Carcinoma | MTT | Growth Inhibition | 7.26 µmol/L | 46% | [6] |
| CNE-2 | Nasopharyngeal Carcinoma | MTT | Growth Inhibition | 0.8 - 7 µM | 45 - 87% | [7] |
| HNE-1 | Nasopharyngeal Carcinoma | MTT | Growth Inhibition | 0.8 - 7 µM | 45 - 87% | [7] |
| HONE-1-EBV | Nasopharyngeal Carcinoma | MTT | Growth Inhibition | 0.8 - 7 µM | 45 - 87% | [7] |
| GB1B | Glioblastoma | MTT | Cell Proliferation | 3.58 µM (3 days), 2.21 µM (7 days) | - | [8] |
| CIPp | Canine Mammary Gland Tumor | CCK | Cell Viability | - | Significant decrease at 24, 48, 72h | [9] |
| CIPm | Canine Mammary Gland Tumor | CCK | Cell Viability | - | Significant decrease at 24, 48, 72h | [9] |
Experimental Protocols: In Vitro Assays
Cell Viability and Cytotoxicity Assays (MTT & CCK):
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations (e.g., 0.3 µM to 80 µM).[8] Control wells received the vehicle only.
-
Incubation: The plates were incubated for specified time periods (e.g., 24, 48, 72 hours, or up to 7 days).[8][9]
-
MTT Assay: For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader.
-
CCK Assay: For the Cell Counting Kit-8 (CCK) assay, a solution containing WST-8 was added to each well. The amount of formazan dye generated by the activity of dehydrogenases in living cells is directly proportional to the number of living cells. The absorbance was measured at a specific wavelength.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy
Following promising in vitro results, the efficacy of this compound was evaluated in various preclinical animal models. These studies aimed to assess the drug's ability to inhibit tumor growth and angiogenesis in a more complex biological system.
Summary of In Vivo Data
| Tumor Model | Animal Model | This compound Dose | Key Findings | Reference |
| U87 Intracranial Tumors | Mice | Daily systemic administration | Significantly extended survival; decreased tumor-associated vascularity. | [1] |
| MGG4 GSC Intracranial Tumors | Mice | Daily systemic administration | Significantly extended survival; decreased tumor-associated vascularity. | [1] |
| 005 GSC Intracranial Tumors | Mice | Daily systemic administration | Significantly extended survival; decreased tumor-associated vascularity. | [1] |
| HK1-LMP1 Xenograft | Mice | - | Significant tumor growth inhibition; reduced microvessel density; induced extensive tumor necrosis. | [6] |
| CNE-2 Xenograft | Mice | - | Significant tumor growth inhibition (32-63% reduction vs. 0-10% in control); reduced microvessel density. | [7] |
| Human Xenografts (Breast, Colon, Lung, Melanoma, Neuroblastoma) | Mice | Twice daily oral administration | Dose-dependent tumor growth inhibition; inhibition of angiogenesis and blood flow. | [1][10] |
| RIP-Tag2 Transgenic Mice | Mice | - | Disappearance of endothelial fenestrations; decreased blood flow; diminished new vessel sprouting within 24 hours; ~80% reduction in vascular density after 7 days. | [5] |
| Human Renal Cell Carcinoma Xenografts | Mice | - | Dose-dependent tumor growth inhibition; reduction in CD31 staining (microvessel density). | [5] |
Experimental Protocols: In Vivo Studies
Xenograft Tumor Models:
-
Cell Implantation: Human tumor cells (e.g., U87, HK1-LMP1) were subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Drug Administration: this compound was administered orally, typically on a daily or twice-daily schedule.[10] A vehicle control group was included in all experiments.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Efficacy Assessment: The primary endpoint was often tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group. In survival studies, the endpoint was the median survival time.
-
Histological Analysis: At the end of the study, tumors were excised, and histological analysis was performed to assess parameters such as microvessel density (using markers like CD31), cellularity, and necrosis.[5][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for preclinical evaluation.
References
- 1. Single agent efficacy of the VEGFR kinase inhibitor this compound in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Evaluating the safety and efficacy of this compound in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro evaluation of this compound and Sorafenib treatment in glioblastoma cell viability and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of the antitumor activity of this compound in canine mammary gland tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
The Architecture of Precision: A Technical Guide to the Structure-Based Design and Development of Axitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitinib (Inlyta®) is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs).[1][2] Approved for the treatment of advanced renal cell carcinoma (RCC) after the failure of one prior systemic therapy, its development is a landmark example of a successful structure-based drug design strategy.[3][4] This approach utilized detailed knowledge of the three-dimensional structure of the target protein to design a highly specific and effective inhibitor.[5] This guide provides an in-depth technical overview of the core principles, experimental methodologies, and critical data that defined the discovery and development of this compound.
Target Rationale: VEGFR Signaling in Angiogenesis and RCC
The vascular endothelial growth factor (VEGF) signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth, invasion, and metastasis.[4][6] In many cancers, particularly clear cell RCC, the VHL tumor suppressor gene is inactivated, leading to the constitutive upregulation of VEGF.[6] VEGF ligands bind to and activate three receptor tyrosine kinases: VEGFR-1, VEGFR-2, and VEGFR-3.[6][7]
VEGFR-2 is considered the primary mediator of the mitogenic, migratory, and survival signals that VEGF transmits to endothelial cells.[8][9] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[8] This phosphorylation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately promoting endothelial cell proliferation, migration, and survival.[8][10] Therefore, inhibiting VEGFR-2 kinase activity presents a highly rational approach to block tumor angiogenesis and suppress cancer progression.
Structure-Based Drug Design and Discovery
The development of this compound was a deliberate and iterative process guided by X-ray crystallography to optimize the binding of a novel indazole scaffold to the ATP-binding pocket of the VEGFR-2 kinase domain.[5]
The core strategy involved:
-
Lead Identification: High-throughput screening identified a substituted indazole derivative as a promising starting point for inhibition.
-
Co-crystallization and Structural Analysis: The initial lead compounds were co-crystallized with the VEGFR-2 kinase domain. The resulting structures revealed key interactions and provided a molecular blueprint for optimization.
-
Iterative Design and Synthesis: Guided by the crystal structures, medicinal chemists synthesized new analogs with modifications designed to enhance binding affinity and selectivity. A key discovery was that this compound binds to the "DFG-out" (inactive) conformation of the kinase, a feature that contributes to its selectivity.[5][11]
-
Structure-Activity Relationship (SAR) Optimization: This iterative cycle of design, synthesis, and biological testing refined the molecule. The N-methylbenzamide side chain was optimized to extend into a deep hydrophobic pocket, and the vinyl-pyridine moiety was positioned to form crucial interactions, significantly improving potency.
The final structure of this compound (C₂₂H₁₈N₄OS) is an indazole derivative that binds with high affinity to the ATP-binding site of VEGFRs, preventing kinase activation.[12][13]
Below is a diagram illustrating the iterative workflow of structure-based drug design that led to the development of this compound.
Mechanism of Action and Signaling Pathway Inhibition
This compound is a potent inhibitor of VEGFR-1, -2, and -3.[12] It competitively binds to the intracellular ATP-binding site within the kinase domain, stabilizing the enzyme in an inactive conformation.[4][12] This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[4][14] By inhibiting VEGFR signaling in endothelial cells, this compound blocks cell proliferation, migration, and survival, leading to a decrease in tumor blood flow and permeability.[12]
The following diagram details the VEGFR signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been extensively characterized through in vitro and in vivo studies.
Table 1: Kinase Inhibitory Potency of this compound
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against key receptor tyrosine kinases. The low picomolar to nanomolar values for VEGFRs highlight its high potency, while the higher values for other kinases demonstrate its selectivity.
| Kinase Target | IC₅₀ (nmol/L) | Reference |
| VEGFR-1 | 0.1 | [1][12][14] |
| VEGFR-2 | 0.2 | [1][12][14] |
| VEGFR-3 | 0.1 - 0.3 | [1][12][14] |
| PDGFRα | 5 | [1] |
| PDGFRβ | 1.6 | [1][14] |
| c-Kit | 1.7 | [1][14] |
Data compiled from multiple sources indicating high potency against VEGFR family kinases.[1][12][14]
Table 2: Cellular Anti-Proliferative Activity of this compound
This table shows the IC₅₀ values for this compound in different cell-based assays, demonstrating its ability to inhibit cellular functions driven by VEGF signaling.
| Cell Line | Assay Type | IC₅₀ (µM) | Duration | Reference |
| HUVEC (non-VEGF stimulated) | Proliferation | 0.573 | - | [14] |
| Glioblastoma (GB1B) | Viability (MTT) | 3.58 | 3 days | [15][16] |
| Glioblastoma (GB1B) | Viability (MTT) | 2.21 | 7 days | [15][16] |
Table 3: Key Pharmacokinetic Properties of this compound in Humans (5 mg Dose)
This table outlines the clinical pharmacokinetic profile of this compound, which is characterized by rapid absorption and a relatively short half-life.
| Parameter | Value | Reference |
| Absorption | ||
| Tₘₐₓ (Time to Peak Plasma Conc.) | 2.5 - 4.1 hours | [3][7][12] |
| Absolute Bioavailability | 58% | [7][12] |
| Distribution | ||
| Plasma Protein Binding | >99% (primarily albumin) | [3][7][12] |
| Apparent Volume of Distribution (Vd) | 160 L | [3][7] |
| Metabolism | ||
| Primary Pathway | Hepatic (CYP3A4/5) | [3][4][7] |
| Secondary Pathways | CYP1A2, CYP2C19, UGT1A1 | [3][4][7] |
| Elimination | ||
| Plasma Half-life (t₁/₂) | 2.5 - 6.1 hours | [3][7][17] |
| Clearance | 38 L/h | [3] |
Experimental Protocols
The development and characterization of this compound relied on a suite of standardized biochemical and cellular assays.
Protocol 1: VEGFR-2 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
-
Reagents & Materials: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate, ATP, Europium cryptate-labeled anti-phosphotyrosine antibody (acceptor), and Streptavidin-XL665 (donor).
-
Procedure: a. The VEGFR-2 enzyme, peptide substrate, and varying concentrations of this compound (or control) are incubated in an assay buffer in a microplate. b. The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. c. The reaction is stopped by adding a detection mixture containing the HTRF antibody reagents. d. After another incubation period, the plate is read on an HTRF-compatible reader, which measures the ratio of fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: The HTRF ratio is proportional to the amount of phosphorylated substrate. The percent inhibition is calculated relative to a no-inhibitor control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.[18]
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of this compound on the viability and metabolic activity of cells, serving as a measure of anti-proliferative effects.
-
Cell Seeding: Human umbilical vein endothelial cells (HUVEC) or other relevant cell lines (e.g., glioblastoma cells) are seeded into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to adhere overnight.[15][16]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control. The cells are incubated for a specified duration (e.g., 3 to 7 days).[15][16]
-
MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization & Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values are calculated from the resulting dose-response curves.[16]
Protocol 3: X-ray Crystallography of this compound-VEGFR2 Complex
This protocol outlines the general steps to determine the three-dimensional structure of this compound bound to its target.
-
Protein Expression and Purification: The human VEGFR-2 kinase domain is expressed in a suitable system (e.g., insect cells) and purified to high homogeneity using chromatography techniques.
-
Crystallization: The purified protein is mixed with a molar excess of this compound. This complex is then subjected to crystallization screening using various precipitants, buffers, and additives under controlled conditions (e.g., vapor diffusion).
-
Data Collection: Once suitable crystals are formed, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The molecular structure of the protein-ligand complex is built into this map. The model is then refined to best fit the experimental data, yielding atomic coordinates that reveal the precise binding mode of this compound, including all hydrogen bonds and hydrophobic interactions.[11][19]
Conclusion
This compound stands as a testament to the power of structure-based drug design. By leveraging detailed atomic-level insights into the target's binding site, researchers were able to engineer a molecule with exceptional potency and selectivity against VEGFRs. The comprehensive preclinical and clinical data underscore its efficacy in inhibiting angiogenesis and its significant role in the therapeutic arsenal against advanced renal cell carcinoma. This technical guide highlights the integrated, multidisciplinary approach—spanning molecular biology, medicinal chemistry, and clinical pharmacology—that is essential for the successful development of targeted cancer therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound in the treatment of renal cell carcinoma: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. In vitro evaluation of this compound and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ovid.com [ovid.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Axitinib's Effect on Vascular Endothelial Growth Factor Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Axitinib, a potent and selective second-generation tyrosine kinase inhibitor (TKI), with a primary focus on its interaction with Vascular Endothelial Growth Factor Receptors (VEGFRs). This document details the quantitative measures of its inhibitory activity, comprehensive experimental protocols to assess its efficacy, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of VEGFRs, effectively blocking the downstream signaling cascades that lead to angiogenesis, tumor growth, and metastasis.[1] By selectively targeting VEGFR-1, -2, and -3, this compound disrupts the crucial processes of endothelial cell proliferation, migration, and survival that are fundamental to the formation of new blood vessels required for tumor sustenance.[2][3]
Data Presentation: Quantitative Inhibition Data
This compound's potency and selectivity are demonstrated by its low half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) against VEGFRs compared to other receptor tyrosine kinases. The following tables summarize the quantitative data from various in vitro and cellular assays.
| Target Kinase | IC50 (nM) | Cell Type/Assay Condition |
| VEGFR-1 | 0.1 - 1.2 | Porcine aorta endothelial cells, Transfected PAE cells |
| VEGFR-2 | 0.2 - 7.3 | Porcine aorta endothelial cells, HUVECs |
| VEGFR-3 | 0.1 - 0.3 | Porcine aorta endothelial cells |
| PDGFRβ | 1.6 | Porcine aorta endothelial cells |
| c-Kit | 1.7 | Porcine aorta endothelial cells |
Table 1: this compound IC50 Values for Various Receptor Tyrosine Kinases. [4][5][6][7] This table highlights the potent and selective inhibitory activity of this compound against the VEGFR family.
| Parameter | Value | Notes |
| Ki for BCR-ABL1 (T315I) | 149 pM | High affinity for the autophosphorylated form.[4] |
Table 2: this compound Inhibition Constant (Ki) for BCR-ABL1. While primarily a VEGFR inhibitor, this compound also demonstrates high affinity for the T315I mutant of BCR-ABL1.
Signaling Pathways
This compound's inhibition of VEGFRs disrupts multiple downstream signaling pathways critical for angiogenesis. The binding of VEGF to its receptor normally triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[8][9] This initiates a cascade of intracellular signaling events.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single agent efficacy of the VEGFR kinase inhibitor this compound in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. This compound | VEGFR | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Axitinib: A Second-Generation Tyrosine Kinase Inhibitor in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Axitinib (Inlyta®) is an oral, potent, and selective second-generation tyrosine kinase inhibitor (TKI).[1][2] It represents a significant advancement in targeted cancer therapy, particularly for advanced renal cell carcinoma (RCC).[3] As a second-generation inhibitor, this compound was designed for greater potency and selectivity against its primary targets compared to first-generation agents.[1][4] Its mechanism of action centers on the inhibition of vascular endothelial growth factor receptors (VEGFRs), which are crucial mediators of tumor angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[3][5] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetic profile, clinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound's primary therapeutic effect is derived from its potent inhibition of VEGFR-1, VEGFR-2, and VEGFR-3.[3][5] It is an indazole derivative that functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of these receptors.[2][3] This action prevents receptor autophosphorylation and activation, thereby blocking the downstream signaling cascades essential for angiogenesis, endothelial cell proliferation, migration, and survival.[3][6]
The blockade of VEGFR signaling leads to a reduction in the phosphorylation of key downstream effectors, including protein kinase B (AKT), endothelial nitric oxide synthase (eNOS), and mitogen-activated protein kinases (ERK1/2).[2][7] While highly selective for VEGFRs, this compound also demonstrates inhibitory activity against platelet-derived growth factor receptors (PDGFRα/β) and c-Kit at nanomolar concentrations, though with significantly less potency.[2][8] This high selectivity for VEGFRs is a distinguishing feature, with an in vitro potency that is reported to be 50-450 times higher than that of first-generation inhibitors.[1]
This compound inhibits VEGFR autophosphorylation by blocking the ATP-binding site.
Inhibitory Profile
This compound's potency is demonstrated by its low half-maximal inhibitory concentration (IC50) values against its target kinases.
| Target Kinase | IC50 (nmol/L) | Reference(s) |
| VEGFR-1 | 0.1 | [2][8][9] |
| VEGFR-2 | 0.2 | [2][8][9] |
| VEGFR-3 | 0.1 - 0.3 | [2][8][9] |
| PDGFR-β | 1.6 | [9] |
| c-Kit | 1.7 | [9] |
| Table 1: In Vitro Inhibitory Activity of this compound |
Pharmacokinetic Profile
This compound is administered orally and is rapidly absorbed. Its pharmacokinetic properties are summarized below.
| Parameter | Value | Reference(s) |
| Absorption | ||
| Time to Max. Concentration (Tmax) | 2.5 - 4.1 hours | [1][10] |
| Absolute Bioavailability | 58% | [10][11] |
| Distribution | ||
| Plasma Protein Binding | >99% (primarily to albumin) | [1][11] |
| Volume of Distribution (Vd) | 160 L | [1][11] |
| Metabolism | ||
| Primary Enzymes | CYP3A4/5 | [1][11][12] |
| Secondary Enzymes | CYP1A2, CYP2C19, UGT1A1 | [1][11][12] |
| Elimination | ||
| Half-life (t1/2) | 2.5 - 6.1 hours | [1][11] |
| Route of Elimination | ~41% in feces, ~23% in urine | [1][13] |
| Table 2: Summary of this compound Pharmacokinetic Properties |
Clinical Efficacy in Advanced Renal Cell Carcinoma
This compound is primarily approved for the treatment of advanced RCC after the failure of one prior systemic therapy.[1][3] Its efficacy has been established in several key clinical trials.
AXIS Phase III Trial
The pivotal AXIS trial was a randomized, controlled, open-label, multicenter phase 3 study that compared the efficacy and safety of this compound with Sorafenib in patients with metastatic RCC (mRCC) who had failed prior systemic treatment.[14] this compound demonstrated a statistically significant improvement in progression-free survival (PFS) compared to Sorafenib.[14][15]
| Endpoint | This compound (n=361) | Sorafenib (n=362) | Hazard Ratio (95% CI) | p-value | Reference(s) |
| Median PFS (Independent Review) | 6.7 months | 4.7 months | 0.665 (0.544–0.812) | <0.0001 | [14] |
| Median PFS (Investigator Assessed) | 8.3 months | 5.7 months | 0.656 (0.552-0.779) | <0.0001 | [16] |
| Objective Response Rate (ORR) | 19.4% | 9.4% | N/A | 0.0001 | [15] |
| Median Overall Survival (OS) | 20.1 months | 19.2 months | 0.969 (0.800-1.174) | 0.3744 | [16] |
| Table 3: Efficacy Results from the AXIS Phase III Trial |
Phase II Trial Data
Prior to the AXIS trial, several phase II studies demonstrated this compound's significant antitumor activity in patients with mRCC.
| Patient Population | Key Outcome | Value | Reference(s) |
| Cytokine-Refractory (Western) | Objective Response Rate (ORR) | 44.2% | [17] |
| Median Time to Progression | 15.7 months | [17] | |
| Median Overall Survival (OS) | 29.9 months | [17] | |
| Sorafenib-Refractory | Objective Response Rate (ORR) | 22.6% | [17] |
| Median Progression-Free Survival (PFS) | 7.4 months | [17] | |
| Median Overall Survival (OS) | 13.6 months | [17] | |
| Cytokine-Refractory (Japanese) | Objective Response Rate (ORR) | 55% | [17] |
| Median Progression-Free Survival (PFS) | 12.9 months | [17] | |
| Table 4: Summary of Key Phase II Clinical Trial Results in mRCC |
Experimental Protocols
The evaluation of TKIs like this compound involves a series of in vitro and in vivo assays to determine potency, selectivity, and cellular effects.
Kinase Inhibition Assay (ELISA-based Method)
This protocol provides a general methodology for determining the IC50 value of an inhibitor against a specific receptor tyrosine kinase (RTK).
-
Plate Coating: 96-well microplates are coated with a capture antibody specific to the RTK of interest (e.g., anti-VEGFR-2 antibody) and incubated overnight.[9]
-
Cell Lysate Preparation: Cells overexpressing the target RTK (e.g., Porcine Aortic Endothelial cells) are cultured and then lysed to release cellular components, including the kinase.[9]
-
Kinase Reaction: The prepared cell lysate is added to the coated wells. The kinase reaction is initiated by adding ATP and the specific growth factor (e.g., VEGF) to stimulate autophosphorylation. This is performed across a range of this compound concentrations.
-
Detection: After incubation, the wells are washed. A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically recognizes the phosphorylated form of the RTK is added.
-
Signal Measurement: A substrate for the enzyme is added, which produces a measurable signal (e.g., colorimetric or chemiluminescent). The intensity of the signal is proportional to the level of kinase activity.
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated for each this compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
This protocol outlines a method to assess the effect of an inhibitor on the proliferation and viability of endothelial cells.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates and allowed to adhere for 24 hours.[9]
-
Compound Treatment: this compound is added to the cells at a range of concentrations (e.g., 1 nM to 10 µM) and incubated for a specified period (e.g., 72 hours).[9]
-
MTS Reagent Addition: An MTS tetrazolium substrate solution is added to each well. Viable, metabolically active cells will reduce the MTS reagent into a formazan product that is soluble in the culture medium.
-
Incubation and Measurement: The plate is incubated for 1-4 hours to allow for the color change to develop. The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The effect of this compound on cell viability is calculated, and an IC50 value can be determined.
A typical workflow for the preclinical and clinical evaluation of a TKI.
Mechanisms of Resistance
As with other targeted therapies, resistance to this compound can develop, either intrinsically or acquired after an initial response.[18] The mechanisms are complex but can involve:
-
Activation of Bypass Pathways: Upregulation of alternative pro-angiogenic signaling pathways can compensate for VEGFR blockade. Overexpression and activation of receptor tyrosine kinases like MET and AXL have been implicated in resistance to VEGFR-targeted therapies.[18]
-
Genetic Alterations: Mutations in genes downstream of VEGFR, or in genes that regulate apoptosis, can confer resistance. For example, the upregulation of Nuclear protein 1 (NUPR1) has been shown to be involved in resistance to this compound in ccRCC cell lines by inhibiting apoptosis.[19]
-
Tumor Microenvironment: The complex interplay of cells and factors within the tumor microenvironment can contribute to resistance, for instance, by promoting hypoxia which in turn can drive angiogenesis through alternative mechanisms.[20]
Conclusion
This compound is a highly potent and selective second-generation VEGFR tyrosine kinase inhibitor that has become a standard of care in the second-line treatment of advanced renal cell carcinoma.[4][16] Its well-defined mechanism of action, favorable pharmacokinetic profile, and proven clinical efficacy in robust clinical trials underscore its importance in the oncologist's armamentarium. Ongoing research continues to explore its role in combination with other agents, such as immune checkpoint inhibitors, and to better understand and overcome mechanisms of resistance, aiming to further improve outcomes for patients with advanced cancers.[21][22]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound in the treatment of renal cell carcinoma: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacological targeting of VEGFR signaling with this compound inhibits Tsc2-null lesion growth in the mouse model of lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ovid.com [ovid.com]
- 11. pfizermedical.com [pfizermedical.com]
- 12. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. ascopubs.org [ascopubs.org]
- 16. This compound versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound for the management of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resistance to Pembrolizumab and this compound in Renal Cell Carcinoma: Clinical and Genomic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Mechanism of nuclear protein 1 in the resistance to this compound in clear cell renal cell carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. actionkidneycancer.org [actionkidneycancer.org]
- 22. Frontiers | this compound Reverses Resistance to Anti-Programmed Cell Death-1 Therapy in a Patient With Renal Cell Carcinoma [frontiersin.org]
Methodological & Application
Axitinib In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] These receptors are crucial mediators of angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis.[1] By binding to the ATP-binding site of VEGFRs, this compound inhibits receptor phosphorylation and subsequent downstream signaling, effectively blocking endothelial cell proliferation, migration, and survival.[1][4] This targeted mechanism of action makes this compound a significant therapeutic agent in oncology, particularly for the treatment of advanced renal cell carcinoma (RCC).[1][2]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using common colorimetric and luminescent assays. The provided methodologies are intended to guide researchers in designing and executing robust experiments to determine the cytotoxic and cytostatic effects of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by potently and selectively inhibiting VEGFR-1, -2, and -3.[3][5] Beyond VEGFRs, at nanomolar concentrations, it also shows inhibitory activity against platelet-derived growth factor receptors (PDGFRα/β) and c-Kit.[3][6] The inhibition of these receptor tyrosine kinases blocks critical signaling pathways involved in tumor angiogenesis and growth. Specifically, this compound's blockade of VEGFR signaling leads to a reduction in the phosphorylation of downstream effectors such as protein kinase B (Akt), and mitogen-activated protein kinases (ERK1/2).[3]
This compound Signaling Pathway
Caption: this compound inhibits VEGFR, blocking downstream signaling pathways like PI3K/Akt and PLCγ/MAPK.
Data Presentation
The following tables summarize exemplary data for this compound's in vitro activity across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 | Reference |
| A-498 | Renal Cell Carcinoma | MTT | 96 | 13.6 µM | [7] |
| Caki-2 | Renal Cell Carcinoma | MTT | 96 | 36 µM | [7] |
| GB1B | Glioblastoma | MTT | 72 | 3.58 µM | [8] |
| GB1B | Glioblastoma | MTT | 168 | 2.21 µM | [8] |
| IGR-N91 | Neuroblastoma | MTS | 72 | >10,000 nM | [6] |
| IGR-NB8 | Neuroblastoma | MTS | 72 | 849 nM | [6] |
| SH-SY5Y | Neuroblastoma | MTS | 72 | 274 nM | [6] |
| HUVEC | Endothelial Cells | MTS | 72 | 573 nM | [6] |
Table 2: this compound Target Kinase Inhibition
| Kinase Target | IC50 (nM) | Reference |
| VEGFR-1 | 0.1 | [6] |
| VEGFR-2 | 0.2 | [6] |
| VEGFR-3 | 0.1-0.3 | [6] |
| PDGFRβ | 1.6 | [6] |
| c-Kit | 1.7 | [6] |
Experimental Protocols
Experimental Workflow for Cell Viability Assays
Caption: General workflow for assessing cell viability after this compound treatment.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methods for assessing cell viability.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.3 µM to 80 µM).[8] Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).[7][8]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and is suitable for a high-throughput format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into an opaque-walled 96-well plate at the desired density in a final volume of 100 µL per well.
-
Include control wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C and 5% CO₂.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium as described in the MTT protocol.
-
Add the desired volume of this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the chosen duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Record the luminescence using a luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the in vitro efficacy of this compound. The choice between the MTT and CellTiter-Glo® assay will depend on the specific experimental needs, with the latter offering higher sensitivity and a more streamlined workflow suitable for high-throughput screening. Accurate determination of cell viability and IC50 values is crucial for understanding the therapeutic potential of this compound and for the development of novel anti-cancer strategies.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Axitinib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3.[1][2] These receptors are crucial mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[1][2] By inhibiting VEGFR signaling, this compound can effectively suppress tumor growth, proliferation, and metastasis.[1][2] Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are indispensable preclinical tools for evaluating the in vivo efficacy of anti-cancer agents like this compound.
These application notes provide detailed protocols for the preparation and administration of this compound in mouse xenograft studies, establishment of subcutaneous xenograft models, and monitoring of tumor growth. Additionally, a summary of this compound's efficacy in various xenograft models is presented, along with a visualization of its mechanism of action.
Data Presentation: Efficacy of this compound in Mouse Xenograft Models
The following table summarizes the anti-tumor activity of this compound in various mouse xenograft models.
| Tumor Type | Cell Line | Mouse Strain | This compound Dose and Schedule | Key Findings | Reference |
| Gastrointestinal Stromal Tumor (GIST) | GIST-T1 | Nude | 30 mg/kg, oral gavage, once daily | Significant inhibition of tumor growth. | [1] |
| Epithelial Ovarian Cancer (EOC) | A2780, RMG1 | Nude | 30 mg/kg, oral gavage, twice daily | Significantly lower tumor weight (50% reduction) compared to control.[3] | [3] |
| Breast Cancer | MCF-7/ADR | Nude | 60 mg/kg, oral gavage, twice daily | Significant suppression of tumor growth when combined with dopamine.[4] | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Nude | Not specified | Complete response with no detectable residual tumor nodules when combined with radiation.[5] | [5] |
| Glioblastoma | MGG123 (GSCs) | Athymic | 50 mg/kg, intraperitoneal injection | Significantly extended median survival. |
Note: The efficacy of this compound can be dose-dependent and may vary based on the tumor model and specific experimental conditions.[6]
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of an this compound suspension for oral gavage in mice.
Materials:
-
This compound powder
-
0.5% Methyl cellulose solution
-
Sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the this compound powder accurately.
-
Prepare a 0.5% methyl cellulose solution in sterile water. This will serve as the vehicle.[3]
-
Levigate the this compound powder with a small amount of the 0.5% methyl cellulose vehicle to form a smooth paste. This can be done using a mortar and pestle.
-
Gradually add the remaining volume of the 0.5% methyl cellulose vehicle to the paste while continuously mixing to ensure a homogenous suspension.
-
Transfer the suspension to a sterile tube.
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution of the drug.
Establishment of Subcutaneous Xenograft Models
This protocol outlines the steps for establishing subcutaneous tumors in mice using cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., Nude, SCID, NSG), 4-6 weeks old
-
1 mL syringes
-
27- or 30-gauge needles
-
70% Ethanol or other appropriate disinfectant
Procedure:
-
Cell Preparation:
-
Culture the cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio).
-
Perform a cell count using a hemocytometer and assess viability with trypan blue. The cell viability should be >90%.
-
Adjust the cell concentration to the desired density (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL).
-
-
Animal Preparation and Injection:
-
Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Anesthetize the mouse if required by institutional protocols.
-
Disinfect the injection site (typically the flank) with 70% ethanol.
-
Gently lift the skin and inject the cell suspension subcutaneously using a 1 mL syringe with a 27- or 30-gauge needle.
-
Monitor the mice regularly for tumor development and overall health.
-
Monitoring Tumor Growth
This protocol details the standard method for measuring subcutaneous tumor volume.
Materials:
-
Digital calipers
-
Animal scale
-
Data recording sheets
Procedure:
-
Tumor measurements should begin once the tumors become palpable.
-
Measure the length (longest diameter) and width (diameter perpendicular to the length) of the tumor using digital calipers. This is typically done 2-3 times per week.
-
Record the measurements in a data sheet.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Width² x Length) / 2
-
Monitor the body weight of the mice at each measurement time point as an indicator of overall health and potential treatment-related toxicity.
-
Establish pre-defined humane endpoints for tumor size and animal health in accordance with institutional guidelines.
Visualizations
This compound Mechanism of Action: VEGFR Signaling Pathway
Caption: this compound inhibits VEGFR signaling to block angiogenesis.
Experimental Workflow for this compound Efficacy Study in a Mouse Xenograft Model
Caption: Workflow for a typical in vivo this compound efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in the treatment of renal cell carcinoma: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical assessment of the VEGFR inhibitor this compound as a therapeutic agent for epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of this compound combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Improves Radiotherapy in Murine Xenograft Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for the Management of Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Axitinib Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs), playing a critical role in anti-angiogenic cancer therapy research.[1][2][3] Proper preparation and handling of this compound stock solutions are paramount to ensure the accuracy and reproducibility of in vitro cell culture experiments. This document provides detailed application notes and protocols for the preparation, storage, and quality control of this compound stock solutions for use in cell culture applications.
Physicochemical Properties of this compound
This compound is a white to light-yellow powder.[4] A comprehensive summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for the correct preparation and storage of stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈N₄OS | [5] |
| Molecular Weight | 386.47 g/mol | [3] |
| Solubility in DMSO | Up to 100 mM | [5] |
| Solubility in Water | Insoluble | [3] |
| pKa | 4.8 | [6] |
Table 1: Physicochemical Properties of this compound
Mechanism of Action: VEGFR Signaling Inhibition
This compound selectively inhibits the tyrosine kinase activity of VEGFR-1, VEGFR-2, and VEGFR-3.[7] These receptors are key components of the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels.[7] In many cancer types, this pathway is upregulated, promoting tumor growth and metastasis. This compound binds to the ATP-binding site of the VEGFRs, inhibiting their autophosphorylation and downstream signaling cascades.[7] This blockade of VEGF signaling leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.[8]
Caption: this compound inhibits the VEGF signaling pathway.
Experimental Protocols
Materials and Reagents
-
This compound powder (purity >98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile, anhydrous (≥99.5% purity)[1][2][9][10]
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-analysis and Calculation:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 5 mg of this compound (MW: 386.47 g/mol ), you would need 1.29 mL of DMSO.[4]
-
Calculation: (5 mg / 386.47 g/mol ) / (10 mmol/L) = 0.00129 L = 1.29 mL
-
-
-
Dissolution:
-
Carefully weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of cell culture grade DMSO to the vial.[5]
-
Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional):
-
If sterility is a major concern, the prepared stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO. However, given that high-purity DMSO is inherently bacteriostatic, this step may not be necessary if aseptic techniques are strictly followed.[11]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). This minimizes repeated freeze-thaw cycles which can degrade the compound.[4][11]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3][4] Protect from light.[4]
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
Thawing:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Dilution:
-
Serially dilute the thawed stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Quality Control of Stock Solution
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If crystals are observed, gently warm the tube and vortex to redissolve.
-
Functional Assay: Periodically, the potency of the stock solution can be verified by performing a dose-response experiment in a sensitive cell line and comparing the IC₅₀ value to previously established values.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for preparing and using this compound.
Summary of In Vitro Data
This compound has been shown to inhibit the proliferation of various cell lines with differing potencies. The half-maximal inhibitory concentration (IC₅₀) is a key metric for evaluating the effectiveness of a compound in a specific cell line.
| Cell Line | Assay Type | IC₅₀ | Reference |
| Porcine Aortic Endothelial (PAE) cells | VEGFR1 Inhibition | 0.1 nM | [3] |
| Porcine Aortic Endothelial (PAE) cells | VEGFR2 Inhibition | 0.2 nM | [3] |
| Porcine Aortic Endothelial (PAE) cells | VEGFR3 Inhibition | 0.1-0.3 nM | [3] |
| SH-SY5Y (Neuroblastoma) | Growth Inhibition | 274 nM | [3] |
| IGR-NB8 (Neuroblastoma) | Growth Inhibition | 849 nM | [3] |
| HUVEC (non-VEGF stimulated) | Growth Inhibition | 573 nM | [3] |
Table 2: In Vitro Activity of this compound in Various Cell Lines
Safety Precautions
This compound is a potent pharmacological agent. Standard laboratory safety practices should be followed when handling the powder and its solutions. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. All handling of the powder should be performed in a chemical fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. You are being redirected... [bio-world.com]
- 2. grisp.pt [grisp.pt]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. cellagentech.com [cellagentech.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. ClinPGx [clinpgx.org]
- 9. ufcbio.com [ufcbio.com]
- 10. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for In Vivo Animal Studies with Axitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] These receptors are key mediators of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth, invasion, and metastasis.[1] By binding to the ATP-binding site of VEGFRs, this compound inhibits their phosphorylation and downstream signaling, effectively blocking the pro-angiogenic signals in the tumor microenvironment.[1][3] Its high affinity and selectivity for VEGFRs make it a valuable tool in preclinical cancer research.[1] this compound has demonstrated anti-tumor activity in a variety of preclinical human xenograft models, including breast, colon, lung cancer, melanoma, and neuroblastoma, where its efficacy is associated with the inhibition of angiogenesis and blood flow. This document provides a comprehensive guide to recommended dosages, formulation, and administration protocols for in vivo animal studies using this compound, along with an overview of its mechanism of action and relevant signaling pathways.
Recommended this compound Dosages for In Vivo Studies
The following tables summarize recommended oral dosages of this compound for various animal models and tumor types based on published preclinical studies. It is important to note that the optimal dose may vary depending on the specific animal strain, tumor model, and experimental endpoint. Therefore, it is recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Table 1: Recommended Oral this compound Dosages in Mouse Models
| Animal Model (Strain) | Tumor Type | Dosage (mg/kg) | Dosing Schedule | Key Findings |
| Nude (Nu/nu) | Breast Cancer (BT474 xenograft) | 10, 30, 100 | Once daily | Significant tumor growth inhibition and disruption of tumor microvasculature.[4] |
| BALB/c Nude | Renal Cell Carcinoma (xenograft) | 30, 60 | Twice daily for 15 days | Dose-dependent inhibition of xenograft tumor growth.[5] |
| C57BL/6 | Melanoma (subcutaneous and intracranial) | 25 | Twice daily for 7 days | Significant inhibition of tumor growth and prolonged survival. |
| Severe Combined Immunodeficient (BALB/c) | Melanoma (M24met xenograft) | 50 | Single dose | In vivo modulation of VEGFR-2 phosphorylation in the tumor vasculature.[6] |
| Nude | Non-Small Cell Lung Cancer (xenograft) | 30 | Once daily | Tumor growth delay.[4] |
| Nude | Colorectal Cancer (HCT-116 xenograft) | 30 | Once daily | Tumor growth delay.[4] |
Table 2: Recommended Oral this compound Dosages in Rat Models
| Animal Model (Strain) | Application | Dosage (mg/kg) | Dosing Schedule | Key Findings |
| Six-week-old rats | Ocular Angiogenesis Model | 30 | Two intraperitoneal injections | In vivo modulation of VEGFR-2 phosphorylation.[6] |
| Sprague-Dawley | Toxicity Study | 10, 20, 60 | Once daily for 2 years | No increase in neoplastic findings. |
Pharmacokinetics of this compound in Preclinical Models
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. The following table summarizes key pharmacokinetic parameters in humans for reference, as detailed preclinical data in rodents is limited in the public domain.
Table 3: Pharmacokinetic Parameters of this compound in Humans (for reference)
| Parameter | Value |
| Tmax (median) | 2.5 - 4.1 hours[7] |
| Half-life (mean) | 2.5 - 6.1 hours[7] |
| Absolute Bioavailability (mean) | 58% (after a 5 mg oral dose)[7] |
Experimental Protocols
Preparation of this compound Suspension for Oral Gavage
This compound is poorly soluble in water and is typically administered as a suspension for oral gavage in in vivo studies. A common vehicle for this purpose is 0.5% carboxymethylcellulose (CMC) in water.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium salt (CMC-Na)
-
Sterile, purified water (e.g., deionized or distilled)
-
Mortar and pestle (optional, for breaking up clumps)
-
Stir plate and magnetic stir bar
-
Appropriate glassware (beaker, graduated cylinder)
-
Scale
Protocol:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh the required amount of CMC-Na. For example, to prepare 100 mL of 0.5% CMC, weigh 0.5 g of CMC-Na.
-
Heat approximately half of the total required volume of water to about 60°C.
-
Slowly add the CMC-Na powder to the heated water while stirring vigorously with a magnetic stir bar. This helps to prevent clumping.
-
Once the CMC-Na is dispersed, add the remaining volume of room temperature water and continue to stir until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take some time.
-
Allow the solution to cool to room temperature before adding the drug.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare 10 mL of a 5 mg/mL suspension, you will need 50 mg of this compound.
-
Weigh the calculated amount of this compound powder.
-
If the this compound powder is clumpy, it can be gently broken up using a mortar and pestle.
-
Add a small volume of the prepared 0.5% CMC vehicle to the this compound powder to create a paste. This helps to ensure the powder is wetted and disperses evenly.
-
Gradually add the remaining 0.5% CMC vehicle to the paste while continuously stirring or vortexing to achieve a uniform suspension.
-
Store the suspension at 4°C for up to 1-2 weeks.[4] It is recommended to make the suspension fresh if possible.[4] Before each use, ensure the suspension is thoroughly mixed by vortexing or stirring to ensure uniform drug distribution.
-
Oral Gavage Administration
Oral gavage is the most common method for administering precise doses of this compound suspension to rodents.
Procedure:
-
Animal Restraint: Properly restrain the animal to ensure its safety and to facilitate the procedure. For mice, this can be done by scruffing the neck to immobilize the head and body.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is advanced.
-
Dose Administration: Once the needle is in the correct position (in the stomach), slowly administer the calculated volume of the this compound suspension.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor it for any signs of distress, such as labored breathing or lethargy.
Animal Health Monitoring
Regular and careful monitoring of animal health is critical during in vivo studies with tyrosine kinase inhibitors like this compound.
Parameters to Monitor:
-
Body Weight: Record body weight at least twice a week. Significant weight loss (e.g., >15-20%) can be a sign of toxicity and may require dose reduction or cessation of treatment.
-
Clinical Signs: Observe the animals daily for any clinical signs of toxicity. A scoring system can be useful for quantifying observations.
-
Tumor Growth: Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week).
-
Food and Water Intake: Monitor for any significant changes in food and water consumption.
-
Behavioral Changes: Note any changes in activity level, grooming, or social interaction.
Table 4: Example of a Clinical Scoring System for Monitoring Toxicity
| Score | Clinical Sign | Description |
| 0 | Normal | Healthy, active, well-groomed. |
| 1 | Mild | Slightly reduced activity, minor ruffling of fur. |
| 2 | Moderate | Reduced activity, ruffled fur, hunched posture, mild weight loss. |
| 3 | Severe | Lethargy, significant weight loss, severe piloerection, dehydration. |
This is a general guideline and should be adapted based on the specific study and institutional animal care and use committee (IACUC) recommendations.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of VEGFRs, which blocks the downstream signaling pathways that promote angiogenesis.[1]
VEGFR Signaling Pathway
The binding of VEGF to its receptors (VEGFR-1, -2, and -3) on endothelial cells leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability, all of which are essential for angiogenesis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Selenium substituted this compound reduces this compound side effects and maintains its anti-renal tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Axitinib Solubility in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] These receptors are key mediators of angiogenesis, a critical process for tumor growth and metastasis.[2][3] By inhibiting VEGFRs, this compound effectively blocks the signaling pathways that lead to the proliferation and migration of endothelial cells, thereby suppressing the formation of new blood vessels that supply tumors.[2][4] Understanding the solubility of this compound in various laboratory solvents is crucial for a wide range of applications, including in vitro assays, formulation development, and preclinical studies. This document provides detailed information on the solubility of this compound, standardized protocols for its determination, and a visual representation of its mechanism of action.
Data Presentation: this compound Solubility
The solubility of this compound has been determined in a variety of common laboratory solvents. The following table summarizes the quantitative solubility data collected from various sources. It is important to note that solubility can be influenced by factors such as temperature, pH, and the polymorphic form of the compound.
| Solvent | Solubility (mg/mL) | Source |
| Dimethyl Sulfoxide (DMSO) | ~32.6 | [5] |
| Dimethyl Sulfoxide (DMSO) | ~30 | [6] |
| Dimethyl Sulfoxide (DMSO) | ~2.5 | [7] |
| Dimethylformamide (DMF) | ~0.25 | [7] |
| Methanol | 1.38 | [5] |
| Ethanol | 0.87 | [5] |
| Polyethylene Glycol 400 (PEG 400) | 13.7 | [5] |
| Polyethylene Glycol 200 (PEG 200) | 9.53 | [5] |
| Propylene Glycol | 0.77 | [5] |
| Polysorbate 20 (Tween 20) | 0.96 | [5] |
| Water | 0.0002 | [5] |
| Aqueous Media (pH 1.1 - 7.8) | >0.0002 | [8][9][10][11] |
| pH 1.2 HCl Buffer | 0.18 | [5] |
| pH 6.8 Phosphate Buffer | 0.24 | [5] |
Note: The aqueous solubility of this compound is pH-dependent, with higher solubility at lower pH.[8][9][12]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[13]
Materials:
-
This compound (crystalline solid)
-
Selected laboratory solvent(s)
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution by either centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the supernatant through a 0.22 µm filter to remove any particulate matter.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor.
Protocol 2: Preparation of this compound Stock Solutions
For many in vitro experiments, a concentrated stock solution of this compound in an organic solvent is required.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but care should be taken to avoid degradation.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Visualizations
This compound's Mechanism of Action: VEGFR Signaling Pathway Inhibition
This compound exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptors (VEGFRs). The following diagram illustrates the signaling pathway inhibited by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. tga.gov.au [tga.gov.au]
- 11. pfizermedical.com [pfizermedical.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Axitinib Treatment Protocol for Endothelial Tube Formation Assay: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] These receptors are crucial mediators of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones.[1] In cancer, pathological angiogenesis is a hallmark that facilitates tumor growth and metastasis.[1][4] By inhibiting VEGFR signaling, this compound effectively blocks the downstream pathways that promote endothelial cell proliferation, migration, and survival, thereby exerting its anti-angiogenic effects.[1][5] The endothelial tube formation assay is a widely used in vitro method to assess the angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures on a basement membrane matrix. This document provides a detailed protocol for utilizing this compound in an endothelial tube formation assay, including its mechanism of action, quantitative data on its efficacy, and a step-by-step experimental procedure.
Mechanism of Action
This compound functions by binding to the ATP-binding site of VEGFRs, which inhibits the receptor's kinase activity.[1] This action prevents the autophosphorylation of the receptors upon binding of their ligand, VEGF.[1][5] The inhibition of VEGFR phosphorylation blocks the cascade of downstream signaling events essential for angiogenesis, including the activation of pathways involving endothelial nitric oxide synthase, Akt, and extracellular signal-regulated kinase (ERK).[5][6] The high selectivity of this compound for VEGFRs minimizes off-target effects.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for this compound in endothelial cell-based assays, providing key metrics for experimental design.
| Parameter | Cell Line | Value | Reference |
| IC50 (VEGFR-2 Phosphorylation) | Porcine Aortic Endothelial Cells | 0.2 nM | [7] |
| IC50 (VEGFR-1 Phosphorylation) | Porcine Aortic Endothelial Cells | 0.1 nM | [7] |
| IC50 (VEGFR-3 Phosphorylation) | Porcine Aortic Endothelial Cells | 0.1-0.3 nM | [7] |
| IC50 (HUVEC Tube Formation) | Human Umbilical Vein Endothelial Cells (HUVEC) | 33 nM (VEGF-induced) | [8] |
| IC50 (HUVEC Viability) | Human Umbilical Vein Endothelial Cells (HUVEC) | ~0.3 µM | [9] |
| Effective Concentration (Tube Formation Inhibition) | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.03 µM (65-70% inhibition) | [9] |
| Effective Concentration (Growth Suppression) | Human Umbilical Vein Endothelial Cells (HUVEC) | 1-4 µM | [10] |
Experimental Protocols
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs), passages 2-6[11]
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Reduced Growth Factor Basement Membrane Extract (BME), such as Matrigel®[12][13]
-
This compound (Inlyta®)
-
Dimethyl sulfoxide (DMSO)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Calcein AM (for fluorescence imaging)
-
96-well tissue culture plates[14]
-
Sterile, pre-chilled pipette tips and microcentrifuge tubes
Detailed Methodology for Endothelial Tube Formation Assay
This protocol is adapted from standard procedures for endothelial tube formation assays.[11][13][14][15]
1. Preparation of Basement Membrane Extract (BME) Coated Plates:
-
Thaw the BME solution on ice overnight at 4°C. It is critical to keep the BME, pipette tips, and plates cold to prevent premature gelation.[13]
-
Using pre-chilled pipette tips, add 50 µL of the BME solution to each well of a 96-well plate.[15]
-
Ensure even coating of the well bottom and avoid introducing air bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[13]
2. Endothelial Cell Culture and Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C and 5% CO2. Use cells between passages 2 and 6 for optimal results.[11]
-
One day prior to the assay, serum-starve the cells by replacing the growth medium with a basal medium containing a reduced serum concentration (e.g., 0.2% FBS) for 18-24 hours.[5][11]
-
On the day of the assay, detach the cells from the culture flask using Trypsin-EDTA. Neutralize the trypsin with a trypsin neutralizer or complete growth medium.[16]
-
Centrifuge the cell suspension and resuspend the cell pellet in the desired assay medium (e.g., basal medium with or without angiogenic factors like VEGF).
-
Count the cells and adjust the cell density to 1-2 x 10^5 cells/mL.[15]
3. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
In separate tubes, mix the HUVEC suspension with the different concentrations of this compound or the vehicle control (DMSO).
4. Seeding Cells onto the BME Gel:
-
Carefully add 100-150 µL of the cell suspension containing the appropriate this compound concentration or vehicle control on top of the solidified BME gel in each well (final cell count of 1-3 x 10^4 cells per well).[14][15]
5. Incubation and Tube Formation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.[15] Tube formation typically begins within 2-4 hours and is well-developed by 12-16 hours.[11]
6. Visualization and Quantification:
-
After the incubation period, visualize the tube-like structures using a phase-contrast microscope.
-
For quantitative analysis, the cells can be stained with Calcein AM.[13]
-
Carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Add Calcein AM staining solution (e.g., 2 µg/mL in PBS) and incubate for 30 minutes at 37°C.[16]
-
Wash again with PBS.
-
-
Capture images using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total tube area using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Visualizations
Caption: Experimental workflow for the this compound endothelial tube formation assay.
Caption: this compound's mechanism of action in inhibiting VEGF-mediated angiogenesis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Topical this compound suppresses angiogenesis pathways induced by pulsed dye laser - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Single agent efficacy of the VEGFR kinase inhibitor this compound in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiangiogenic Properties of this compound versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiangiogenic Properties of this compound versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment [mdpi.com]
- 13. corning.com [corning.com]
- 14. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Measuring Axitinib Target Engagement in Cells
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor.[1][2] Its primary mechanism of action is the inhibition of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are key mediators of angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[1][3][4] this compound binds to the ATP-binding site of the VEGFR kinase domain, preventing receptor autophosphorylation and the activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[3] Other targets include platelet-derived growth factor receptor (PDGFR) and c-KIT.[5][6]
Confirming that a drug candidate directly binds and engages its intended target within a cellular context is a critical step in drug discovery.[7][8] These application notes provide detailed protocols for three distinct methods to measure this compound's engagement with its primary target, VEGFR2, in cells: two direct binding assays (Cellular Thermal Shift Assay and NanoBRET™ Target Engagement Assay) and one indirect functional assay (VEGFR2 Phosphorylation Immunoassay).
Key Targets and Reported Potency of this compound
This compound's potency has been characterized in various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC₅₀) are crucial metrics for comparing its activity across different targets and systems.
| Target | Assay Type | Reported IC₅₀ (nM) | Reference(s) |
| VEGFR1 (Flt-1) | Biochemical | 0.1 | [6][9] |
| VEGFR2 (KDR/Flk-1) | Biochemical | 0.2 | [6][9] |
| VEGFR3 | Biochemical | 0.1 - 0.3 | [6][9] |
| PDGFRβ | Biochemical | 1.6 | [6][9] |
| c-Kit | Biochemical | 1.7 | [6][9] |
Method 1: Cellular Thermal Shift Assay (CETSA®)
Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying direct drug-target interaction in a cellular environment.[7][10] The principle is based on ligand-induced thermal stabilization of the target protein.[11] When a drug like this compound binds to its target protein (e.g., VEGFR2), it typically increases the protein's resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot or other immunoassays.[7][12] A shift in the melting curve to a higher temperature in the presence of the drug confirms target engagement.[11]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA with Western Blot Readout
This protocol describes generating a thermal aggregation curve (Tagg) to demonstrate this compound-induced stabilization of VEGFR2.
-
Cell Culture and Treatment:
-
Culture cells expressing VEGFR2 (e.g., Human Umbilical Vein Endothelial Cells - HUVEC) to approximately 80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) in culture medium for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension (e.g., 50 µL per tube) for each temperature point.
-
Heat the aliquots in a thermal cycler or water bath for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments), followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Analyze the samples for VEGFR2 levels using SDS-PAGE and Western blotting with a specific anti-VEGFR2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group (this compound vs. vehicle), plot the relative band intensity against the corresponding temperature.
-
A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.
-
Method 2: NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ Target Engagement (TE) assay is a quantitative, live-cell method to measure compound binding at target proteins.[13][14] The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[15] The target protein (VEGFR2) is expressed in cells as a fusion with the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent ligand, known as a tracer, that binds reversibly to the target protein serves as the energy acceptor.[16] When the tracer binds to the NanoLuc®-VEGFR2 fusion, BRET occurs. An unlabeled compound like this compound competes with the tracer for binding to VEGFR2. This displacement leads to a decrease in the BRET signal, which can be measured to determine the compound's intracellular affinity and target occupancy.[13][17]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ for VEGFR2
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding for a NanoLuc®-VEGFR2 fusion protein.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Seed the cells into a white, 96-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Prepare the fluorescent tracer at the recommended concentration in Opti-MEM.
-
Add the this compound dilutions to the appropriate wells, followed immediately by the addition of the tracer. Include vehicle-only and tracer-only controls.
-
-
Substrate Addition and Incubation:
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's protocol. This step should be done immediately before use.
-
Add the substrate to all wells.
-
Incubate the plate for approximately 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.
-
-
BRET Measurement:
-
Measure the donor emission (luminescence, ~460 nm) and acceptor emission (fluorescence, ~610 nm) using a plate reader equipped with the appropriate filter sets.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data using the vehicle control (no competitor, 100% engagement) and a control with a high concentration of a known inhibitor (0% engagement).
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the tracer from VEGFR2.
-
Method 3: VEGFR2 Phosphorylation Immunoassay
Principle: This is an indirect method that measures the functional consequence of this compound binding: the inhibition of VEGFR2's kinase activity.[3] VEGFR2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF), dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain.[18][19] This phosphorylation is the critical first step in activating downstream signaling pathways.[18] By treating cells with this compound prior to VEGF stimulation, one can measure the drug's ability to inhibit this autophosphorylation event. This is typically quantified using a sandwich immunoassay format (e.g., ELISA, HTRF®, AlphaLISA®) where one antibody captures total VEGFR2 and a second antibody specifically detects a key phosphorylated residue, such as Tyr1175.[20][21]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. This compound | AG-013736 | targeted tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. frontiersin.org [frontiersin.org]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. revvity.com [revvity.com]
Application Note and Protocol: Axitinib Administration Via Nasogastric Tube in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] It is a cornerstone in the treatment of various solid tumors, primarily through the inhibition of angiogenesis. In preclinical research, oral gavage is the standard method for administering this compound to animal models. However, certain experimental setups or animal conditions may necessitate administration via a nasogastric (NG) tube. This document provides a detailed protocol for the preparation and administration of this compound via NG tube in preclinical models, extrapolated from existing oral administration data.
It is critical to note that to date, no specific preclinical studies detailing the administration of this compound via a nasogastric tube have been published. The following protocols are therefore based on established oral gavage techniques and formulation methods for this compound suspensions. Researchers should consider this a baseline method that may require optimization and validation for specific experimental needs.
Preclinical Data (Oral Administration)
The following tables summarize quantitative data from preclinical studies involving the oral administration of this compound. This data serves as a reference for expected efficacy and pharmacokinetic profiles.
Table 1: In Vivo Efficacy of Orally Administered this compound in Xenograft Models
| Animal Model | Tumor Type | This compound Dose | Outcome |
| Mouse | M24met (Melanoma) | 100 mg/kg (single dose) | Marked suppression of murine VEGFR-2 phosphorylation for up to 7 hours.[1] |
| Mouse | MV522 (Lung Carcinoma) | Dose-dependent | Dose-dependent tumor growth inhibition.[1] |
| Mouse | Intracranial U87 (Glioblastoma) | Not specified | Significant extension of median survival (34.5 days vs. 30 days for control).[2] |
| Mouse | HK1-LMP1 (Nasopharyngeal Carcinoma) | Not specified | Significant tumor growth inhibition.[3] |
| Mouse | A2780 & RMG1 (Ovarian Cancer) | 30 mg/kg (twice daily) | Tumor weight significantly decreased by 50% compared to controls.[4] |
| Mouse | HD-MB03 (Medulloblastoma) | 50 mg/kg (3x/week) | Decrease in tumor growth.[5] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 Value |
| HK1-LMP1 | Nasopharyngeal Carcinoma | 1.09 µmol/L[3] |
| C666-1 | Nasopharyngeal Carcinoma | 7.26 µmol/L[3] |
| Various Glioblastoma Stem Cells | Glioblastoma | 0.06 - 6 µM[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Nasogastric Administration
This protocol describes the preparation of a homogenous this compound suspension. This compound is poorly soluble in water, necessitating a suspension formulation for administration.
Materials:
-
This compound powder
-
Vehicle solution: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.4% (v/v) Tween 80 in sterile water[5]
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Magnetic stirrer and stir bar or vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Amounts: Determine the total volume of suspension needed based on the number of animals, their average weight, and the desired dose volume (typically 5-10 mL/kg for mice). Calculate the total mass of this compound required for the target concentration (e.g., for a 5 mg/mL concentration to dose at 50 mg/kg in a 10 mL/kg volume).
-
Prepare Vehicle Solution:
-
In a sterile beaker, add the required volume of sterile water.
-
Slowly add the pre-weighed Carboxymethylcellulose powder while stirring continuously to prevent clumping.
-
Once the CMC is fully dissolved, add the Tween 80 and mix until a clear, homogenous solution is formed.
-
-
Prepare this compound Suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the prepared vehicle solution to the this compound powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle solution to the tube while continuously mixing (vortexing or stirring) until the final desired volume is reached.
-
Continue to mix the suspension for at least 15-30 minutes to ensure homogeneity.
-
-
Storage and Handling:
-
Store the suspension at 4°C, protected from light.
-
Before each use, ensure the suspension is brought to room temperature and thoroughly re-suspended by vortexing or stirring, as the active agent may settle over time.
-
Protocol 2: this compound Administration via Nasogastric Tube in a Rodent Model
This protocol outlines the procedure for administering the prepared this compound suspension using a nasogastric tube. This procedure requires technical skill and should be performed by trained personnel.
Materials:
-
Prepared this compound suspension
-
Appropriately sized flexible nasogastric tube (e.g., 1.5-2.0 French for mice)
-
Syringe (1 mL or 3 mL)
-
Anesthetic (e.g., isoflurane) and anesthesia machine (optional, for sedated animals)
-
Animal restrainer (if not using anesthesia)
-
Topical anesthetic gel (e.g., lidocaine)
-
Marker pen
-
Sterile saline
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the precise volume of this compound suspension to be administered.
-
Anesthetize the animal or place it in a suitable restrainer. Anesthesia is recommended to minimize stress and ensure accurate tube placement.
-
-
Tube Measurement and Marking:
-
Measure the length of the nasogastric tube from the tip of the animal's nose to the last rib.
-
Use a marker pen to mark this length on the tube. This indicates the approximate distance to the stomach.
-
-
Tube Insertion:
-
Apply a small amount of topical anesthetic gel to the tip of the NG tube to facilitate insertion and reduce discomfort.
-
Gently insert the lubricated tip of the tube into one of the animal's nares.
-
Advance the tube slowly and steadily, following the natural curvature of the nasal passage, until the pre-marked point reaches the animal's nostril. The animal may swallow during insertion, which aids the passage of the tube down the esophagus.
-
-
Verification of Tube Placement:
-
Crucial Step: Before administering any substance, verify that the tube is in the stomach and not the trachea.
-
Aspiration Method: Attach a small syringe to the end of the tube and gently aspirate. The appearance of gastric contents (a small amount of clear or yellowish fluid) indicates correct placement.
-
Air Bubble Method: Attach a syringe filled with a small amount of air (e.g., 0.1 mL) and place the end of the tube in a small beaker of water. If bubbles appear when you gently push the plunger, the tube is likely in the lungs and must be immediately withdrawn.
-
-
Administration of this compound Suspension:
-
Once correct placement is confirmed, detach the verification syringe and attach the syringe containing the pre-calculated dose of the this compound suspension.
-
Administer the suspension slowly and steadily over 10-20 seconds to prevent regurgitation.
-
-
Post-Administration:
-
After administration, flush the tube with a small volume of sterile saline (e.g., 0.1-0.2 mL) to ensure the full dose is delivered.
-
Gently and quickly withdraw the tube.
-
Monitor the animal for any signs of respiratory distress, discomfort, or regurgitation. Allow the animal to recover fully from anesthesia in a warm, clean cage.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits VEGFR phosphorylation, blocking downstream PI3K/Akt and RAS/MEK/ERK pathways.
Experimental Workflow
Caption: Workflow for preclinical this compound administration via nasogastric tube and subsequent analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Single agent efficacy of the VEGFR kinase inhibitor this compound in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical assessment of the VEGFR inhibitor this compound as a therapeutic agent for epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiangiogenic Compound this compound Demonstrates Low Toxicity and Antitumoral Effects against Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Axitinib
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptor (PDGFR), and c-KIT at nanomolar concentrations.[1][2] By inhibiting these key drivers of angiogenesis, this compound effectively blocks tumor growth, vascularization, and metastasis.[3][4] It is approved for the treatment of advanced renal cell carcinoma (RCC) and is under investigation for various other solid tumors.[2][4]
These application notes provide detailed protocols for a range of in vitro models to assess the efficacy of this compound, from fundamental 2D cell-based assays to more complex 3D spheroid models. The methodologies are designed for researchers in oncology, drug discovery, and pharmacology to evaluate the anti-proliferative, pro-apoptotic, and anti-angiogenic properties of this compound and similar TKIs.
Mechanism of Action: this compound Signaling Pathway Inhibition
This compound exerts its therapeutic effect by binding to the ATP-binding site of VEGFRs, which prevents receptor phosphorylation and activation.[4][5] This action blocks the downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[2][6] The inhibition of PDGFR signaling in pericytes further destabilizes vessel structure, enhancing the anti-angiogenic effect.
Application Note 1: 2D Cell Proliferation and Viability Assay
This protocol details the use of a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer or endothelial cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture cancer cells (e.g., A-498, Caki-2, U87) or endothelial cells (e.g., HUVECs) to ~80% confluency.[7][8]
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.[9][10]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
-
Drug Treatment:
-
Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.3 µM to 100 µM).[7][8]
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (e.g., DMSO-containing medium) to triplicate wells.
-
-
MTT Addition and Measurement:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
-
Quantitative Data: this compound IC50 Values (Cell Viability)
| Cell Line | Cell Type | IC50 Value (µM) | Incubation Time (h) | Citation |
| A-498 | Renal Cell Carcinoma | 13.6 | 96 | [7][11] |
| Caki-2 | Renal Cell Carcinoma | 36.0 | 96 | [7] |
| U87 | Glioblastoma | 12.7 | 72 | [12] |
| T98 | Glioblastoma | 8.5 | 72 | [12] |
| GB1B | Glioblastoma | 3.58 | 72 | [8] |
| GB1B | Glioblastoma | 2.21 | 168 (7 days) | [8] |
| HK1-LMP1 | Nasopharyngeal Carcinoma | 1.09 | 72 | [13] |
| C666-1 | Nasopharyngeal Carcinoma | 7.26 | 72 | [13] |
| SH-SY5Y | Neuroblastoma | 0.274 | 72 | [9] |
| IGR-NB8 | Neuroblastoma | 0.849 | 72 | [9] |
| HUVEC | Endothelial | 0.573 | 72 | [9] |
Application Note 2: In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.[6]
Experimental Protocol: Tube Formation Assay
-
Plate Preparation:
-
Cell Seeding and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial growth medium.
-
Harvest the cells and resuspend them in a basal medium (e.g., Medium 200PRF without supplements) at a concentration of 1-2 x 10⁵ cells/mL.[15]
-
Prepare cell suspensions containing the desired concentrations of this compound or vehicle control. Angiogenic stimulants (e.g., VEGF) can be added if using a basal medium.
-
Gently add 150-200 µL of the cell suspension (approximately 1.5-3.0 x 10⁴ cells) to each ECM-coated well.[15]
-
-
Incubation and Imaging:
-
Quantification:
-
Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantify key parameters such as the total tube length, number of branch points, and number of loops.
-
Compare the results from this compound-treated wells to the vehicle control to determine the percentage of inhibition.
-
Application Note 3: 3D Spheroid Invasion Assay
3D spheroid models more closely mimic the avascular tumor microenvironment, providing a more physiologically relevant system to test drug efficacy.[16][17] This protocol describes the formation of tumor spheroids and the assessment of this compound's effect on cell invasion into a surrounding matrix.
Experimental Protocol: 3D Spheroid Invasion
-
Spheroid Formation:
-
Prepare a single-cell suspension of tumor cells (e.g., U87, MCF-7) at a concentration of 1 x 10⁵ cells/mL.[18]
-
Use the hanging drop method: pipette 20 µL drops of the cell suspension onto the inside of a petri dish lid. Add PBS to the bottom of the dish to maintain humidity. Invert the lid and incubate for 48-72 hours for spheroids to form via gravitational aggregation.[19]
-
Alternatively, seed cells into ultra-low attachment 96-well round-bottom plates.[20]
-
-
Invasion Assay:
-
Prepare a cold ECM gel solution (e.g., Matrigel®) with or without the desired concentrations of this compound.
-
Coat the wells of a 96-well plate with a base layer of the ECM gel and allow it to solidify at 37°C.
-
Carefully transfer single, compact spheroids into the center of each well.
-
Cover the spheroids with another layer of the ECM/Axitinib mixture.[20]
-
After the gel solidifies, add 150 µL of culture medium, also containing the respective this compound concentration, on top of the gel.
-
-
Imaging and Analysis:
-
Acquire a brightfield image of each spheroid immediately after embedding (T=0).
-
Incubate the plate at 37°C and acquire subsequent images at regular intervals (e.g., 24, 48, 72 hours).[20]
-
Measure the total area of the spheroid including the invasive projections at each time point.
-
Calculate the fold change in invasion area relative to T=0 and compare treated groups to the control to assess the inhibitory effect of this compound.
-
Application Note 4: Receptor Tyrosine Kinase (RTK) Phosphorylation Assay
This protocol uses a cell-based ELISA to directly measure the inhibitory effect of this compound on the phosphorylation of its target, VEGFR-2, in response to VEGF stimulation.
Experimental Protocol: Cell-Based Phospho-RTK ELISA
-
Cell Seeding and Starvation:
-
Seed endothelial cells (e.g., HUVECs or PAE cells overexpressing VEGFR-2) into a 96-well plate at a density of 5 x 10⁴ cells/well and culture for 24 hours.[9]
-
Aspirate the growth medium and replace it with serum-free medium. Incubate for 4-6 hours to starve the cells and reduce basal receptor phosphorylation.
-
-
Inhibition and Stimulation:
-
Pre-treat the cells by adding medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.[9]
-
Stimulate the cells by adding VEGF (e.g., 50 ng/mL final concentration) for 10-15 minutes at 37°C to induce VEGFR-2 phosphorylation. Include unstimulated controls.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and immediately fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the wells three times with PBS containing 0.1% Tween-20 (Wash Buffer).
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
ELISA Procedure:
-
Wash the wells three times with Wash Buffer.
-
Block non-specific binding sites with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-pVEGFR2 Tyr1175) overnight at 4°C.
-
Wash wells and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash wells and add a TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Normalize the phospho-VEGFR-2 signal to total cell number (e.g., by staining parallel wells with crystal violet).
-
Quantitative Data: this compound IC50 Values (Kinase Inhibition)
| Target Kinase | Assay Type | IC50 Value (nM) | Citation |
| VEGFR-1 | Enzyme Assay | 0.1 | [1][9] |
| VEGFR-2 | Enzyme Assay | 0.2 | [1][9] |
| VEGFR-3 | Enzyme Assay | 0.1 - 0.3 | [1][9] |
| PDGFRβ | Enzyme Assay | 1.6 | [9][21] |
| c-Kit | Enzyme Assay | 1.7 | [9][21] |
| VEGFR-2 | Cellular Autophosphorylation | 0.2 | [6] |
References
- 1. This compound in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of this compound and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces senescence-associated cell death and necrosis in glioma cell lines: The proteasome inhibitor, bortezomib, potentiates this compound-induced cytotoxicity in a p21(Waf/Cip1) dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Establishing 3-Dimensional Spheroids from Patient-Derived Tumor Samples and Evaluating their Sensitivity to Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel three-dimensional heterotypic spheroid model for the assessment of the activity of cancer immunotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Viability Testing of 3D Cancer Spheroids Using Automated Macro-to-Micro Imaging | Evident Scientific [evidentscientific.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. dovepress.com [dovepress.com]
Application Notes and Protocols: Axitinib Dose-Response in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response effects of Axitinib in various cancer cell lines. This document includes quantitative data on its anti-proliferative activity, detailed experimental protocols for assessing cell viability and target engagement, and a visual representation of the key signaling pathway affected by this compound.
Introduction
This compound is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[1][2][3] By inhibiting these receptors, this compound blocks the downstream signaling pathways that are crucial for angiogenesis, tumor growth, and metastasis.[4] It is approved for the treatment of advanced renal cell carcinoma (RCC) and is under investigation for other solid tumors.[5] Understanding the dose-dependent effects of this compound across a range of cancer cell lines is critical for preclinical research and drug development.
Data Presentation: Dose-Response of this compound in Cancer Cell Lines
The anti-proliferative activity of this compound varies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values reported in the literature. These values represent the concentration of this compound required to inhibit 50% of cell viability or growth, respectively.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| A-498 | Renal Cell Carcinoma | 13.6 | 96 | MTT |
| Caki-2 | Renal Cell Carcinoma | 36 | 96 | MTT |
| GB1B | Glioblastoma | 3.58 | 72 | MTT |
| GB1B | Glioblastoma | 2.21 | 168 | MTT |
| U87 | Glioblastoma | 12.7 | 72 | MTT |
| T98 | Glioblastoma | 8.5 | 72 | MTT |
| IGR-N91 | Neuroblastoma | >10 | 72 | MTS |
| IGR-NB8 | Neuroblastoma | 0.849 | 72 | MTS |
| SH-SY5Y | Neuroblastoma | 0.274 | 72 | MTS |
| HUVEC | Endothelial | 0.573 | 72 | MTS |
Data compiled from multiple sources.[6][7][8][9]
Table 2: GI50 Values of this compound in cKIT Mutant Ba/F3 Cell Lines
| Cell Line (cKIT Mutant) | GI50 (nM) |
| Ba/F3 (Exon 11 - V559D) | 15.3 ± 2.5 |
| Ba/F3 (Exon 11 - Del 557-558) | 25.7 ± 3.1 |
| Ba/F3 (Exon 9 - A502_Y503dup) | 35.1 ± 4.2 |
| Ba/F3 (Exon 13 - K642E) | 45.2 ± 5.8 |
| Ba/F3 (Exon 17 - D816V) | 85.6 ± 9.3 |
Data represents the mean ± standard deviation.[10]
Signaling Pathway
This compound exerts its anti-cancer effects primarily by inhibiting the autophosphorylation of VEGFRs. This blockade disrupts downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell proliferation, migration, and survival.[3]
Caption: this compound inhibits VEGFR autophosphorylation and downstream signaling.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability and proliferation in response to a compound. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A typical concentration range to test is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol describes a method to assess the inhibition of VEGFR-2 phosphorylation by this compound in cancer cell lines.
Materials:
-
Cancer cell lines expressing VEGFR-2
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
VEGF-A (recombinant human)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total VEGFR-2 and β-actin (as a loading control).
-
Quantify the band intensities to determine the relative levels of phosphorylated VEGFR-2.
-
Conclusion
These application notes provide a framework for studying the dose-response effects of this compound in cancer cell lines. The provided data and protocols can be adapted for various research needs, from initial screening of drug sensitivity to more detailed mechanistic studies. It is important to note that the optimal experimental conditions, such as cell seeding density and treatment duration, may need to be optimized for each specific cell line and assay.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of this compound and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Axitinib Resistance in Renal Cell Carcinoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming Axitinib resistance in renal cell carcinoma (RCC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My RCC cell line is not developing resistance to this compound. What are the possible reasons and solutions?
A: Developing a stable this compound-resistant cell line can be a lengthy process, sometimes taking from 3 to 18 months. If you are facing difficulties, consider the following:
-
Inadequate Drug Concentration: The initial concentration of this compound might be too high, leading to excessive cell death, or too low, failing to induce selective pressure.
-
Troubleshooting: Start with the IC50 concentration of this compound for your parental cell line and perform a dose-response curve to determine a concentration that allows for a sub-population of cells to survive. A common starting point is the IC10-IC20 range.
-
-
Duration of Exposure: Continuous exposure to a single concentration may not be as effective as a gradual dose escalation.
-
Troubleshooting: Employ a stepwise increase in this compound concentration. Once cells become confluent at a given concentration, passage them and increase the drug concentration by 1.5 to 2-fold.[1] If significant cell death occurs, revert to the previous concentration for a few more passages before attempting to increase it again.[2]
-
-
Cell Line Characteristics: Some cell lines are inherently more resistant to developing drug resistance.
-
Troubleshooting: Consider using a different RCC cell line. Commonly used cell lines for studying this compound resistance include 786-O and Caki-1.[3]
-
Q2: My this compound-resistant cell line has lost its resistant phenotype. How can I prevent this?
A: The stability of a resistant phenotype can vary between cell lines. Here are some strategies to maintain resistance:
-
Continuous vs. Intermittent Culture in Drug: Some resistant cell lines require the continuous presence of the drug to maintain their phenotype, while others are stable without it.
-
Passage Number: Over many passages, resistant cell lines can sometimes revert to a more sensitive state.
-
Troubleshooting: Create frozen stocks of the resistant cell line at early passages. If you suspect a loss of resistance, thaw a fresh vial of low-passage resistant cells.[4]
-
-
Clonal Selection: A resistant cell population may be heterogeneous.
-
Troubleshooting: Perform single-cell cloning to isolate and expand highly resistant clones.
-
Q3: I am not observing a synergistic effect when combining this compound with another inhibitor in my in vitro experiments. What could be the issue?
A: A lack of synergy in combination therapies can stem from several factors:
-
Mechanism of Resistance: The chosen combination may not target the specific resistance mechanism active in your cell line. For example, if resistance is driven by upregulation of the c-MET pathway, a combination with a c-MET inhibitor like crizotinib would be appropriate.[5]
-
Drug Concentrations and Ratios: The concentrations and ratios of the combined drugs are critical for observing synergy.
-
Troubleshooting: Perform a checkerboard assay with a range of concentrations for both drugs to identify synergistic ratios.
-
-
Scheduling of Drug Administration: The timing of drug addition can influence the outcome.
-
Troubleshooting: Experiment with different schedules, such as sequential versus simultaneous administration of the drugs.
-
Q4: What are the key signaling pathways to investigate when studying this compound resistance?
A: Several signaling pathways have been implicated in this compound resistance. Key pathways to investigate include:
-
VEGFR Signaling: Although this compound targets VEGFRs, resistant cells can exhibit persistent activation of downstream effectors like p44/42 MAPK (ERK) and Akt.[4]
-
Bypass Tracks: Upregulation of alternative receptor tyrosine kinases (RTKs) such as c-MET and AXL can provide escape routes for cancer cells.[6][7] Activation of these pathways can lead to the phosphorylation of downstream signaling molecules, promoting cell survival and proliferation.
-
mTOR Pathway: The PI3K/Akt/mTOR pathway is another crucial survival pathway that can be activated in this compound-resistant cells.[6]
Quantitative Data Summary
Table 1: Half-maximal inhibitory concentration (IC50) of this compound in sensitive and resistant renal cell carcinoma cell lines.
| Cell Line | Parental/Resistant | IC50 of this compound (µM) | Fold Resistance | Reference |
| 786-O | Parental | Not specified | - | [8] |
| 786-O-R | Resistant | Significantly higher than parental | Not specified | [8] |
| Caki-1 | Parental | Not specified | - | [3] |
| Caki-1-R | Resistant | Significantly higher than parental | Not specified | [3] |
| A-498 | Parental | 13.6 (after 96h) | - | [5] |
| Caki-2 | Parental | 36 (after 96h) | - | [5] |
| Caki/AX | Resistant | Approx. 3-fold higher than parental | ~3 | [9] |
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant RCC Cell Lines
This protocol describes a method for generating this compound-resistant RCC cell lines by continuous exposure to escalating drug concentrations.[1][2]
Materials:
-
Parental RCC cell line (e.g., 786-O, Caki-1)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Culture flasks
Procedure:
-
Determine the initial IC50:
-
Seed parental RCC cells in 96-well plates.
-
Treat with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay to determine the IC50 value.[1]
-
-
Initiate Resistance Induction:
-
Culture parental cells in a flask with complete medium containing this compound at a starting concentration equal to the IC10-IC20 of the parental line.
-
-
Dose Escalation:
-
When the cells reach 80-90% confluency, passage them.
-
Gradually increase the this compound concentration in the culture medium (e.g., 1.5 to 2-fold increase).[1]
-
Maintain the cells at each concentration for at least 2-3 passages.[2]
-
If significant cell death occurs, maintain the cells at the current concentration until they recover and resume normal growth before attempting the next dose escalation.
-
-
Confirmation of Resistance:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50), confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
-
Maintenance and Cryopreservation:
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing the phosphorylation status of key proteins in the VEGFR and bypass signaling pathways.
Materials:
-
Sensitive and this compound-resistant RCC cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat with this compound or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[10]
-
Protocol 3: Flow Cytometry for Apoptosis
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
Sensitive and this compound-resistant RCC cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with this compound or vehicle for the desired time.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: this compound action and resistance pathways.
Caption: Workflow for studying this compound resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Patient derived renal cell carcinoma xenografts exhibit distinct sensitivity patterns in response to antiangiogenic therapy and constitute a suitable tool for biomarker development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
Axitinib Off-Target Effects: A Technical Support Center for Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Axitinib in cellular models.
Troubleshooting Guides
Unexpected Cellular Phenotypes
Observing unexpected cellular responses following this compound treatment can be a significant challenge. This guide provides insights into common unexpected phenotypes and potential underlying off-target effects.
| Observed Phenotype | Potential Off-Target Mediated Cause | Suggested Initial Validation Steps |
| Unexpected Cell Cycle Arrest (G2/M Phase) | This compound can induce a DNA damage response (DDR) characterized by the phosphorylation of H2AX and activation of Chk1 kinase, leading to G2/M arrest.[1][2] This may be independent of its VEGFR inhibition. | - Western Blot: Analyze the phosphorylation status of H2AX (γH2AX) and Chk1. - Flow Cytometry: Perform cell cycle analysis to confirm the G2/M arrest. |
| Induction of Cellular Senescence | Treatment with this compound has been shown to induce a senescent phenotype in some cancer cell lines, characterized by increased cell size and senescence-associated β-galactosidase activity.[1] This effect can be linked to the generation of reactive oxygen species (ROS).[3] | - SA-β-gal Staining: Perform senescence-associated β-galactosidase staining. - ROS Measurement: Use fluorescent probes (e.g., DCFDA) to measure intracellular ROS levels. |
| Mitotic Catastrophe | Following cell cycle arrest, this compound can induce mitotic catastrophe, a form of cell death characterized by micronucleation and abnormal microtubule assembly.[2] | - Microscopy: Stain cells with a nuclear dye (e.g., DAPI or Hoechst) to observe micronuclei. - Immunofluorescence: Stain for α-tubulin to visualize microtubule organization. |
| Paradoxical Pro-survival Signaling | In some contexts, inhibition of a primary target can lead to the activation of compensatory signaling pathways. For instance, paradoxical activation of other receptor tyrosine kinases might occur. | - Phospho-kinase Array: Screen for the activation of a broad range of signaling pathways. - Western Blot: Validate the activation of specific kinases identified in the array. |
Frequently Asked Questions (FAQs)
General
Q1: What are the primary on-target and known off-target kinases of this compound?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). Its primary targets are VEGFR1, VEGFR2, and VEGFR3.[4] Known off-targets that are inhibited at slightly higher concentrations include Platelet-Derived Growth Factor Receptor (PDGFR) α/β and c-Kit.[4]
Quantitative Data: this compound Kinase Inhibition Profile
| Target Kinase | IC50 (nM) | Reference |
| VEGFR1 | 0.1 | [4] |
| VEGFR2 | 0.2 | [4] |
| VEGFR3 | 0.1-0.3 | [4] |
| PDGFRβ | 1.6 | [4] |
| c-Kit | 1.7 | [4] |
IC50 values can vary depending on the assay conditions and cell type used.
Experimental Design & Protocols
Q2: How do I design an experiment to identify novel off-target effects of this compound?
A2: A multi-step approach is recommended. Start with a broad, unbiased screen and then proceed to targeted validation experiments.
Q3: Can you provide a detailed protocol for a cell viability assay to test this compound's effects?
A3: Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Q4: What is a reliable method for validating the inhibition of a specific off-target kinase?
A4: Western blotting using phospho-specific antibodies is a standard and reliable method.
Protocol: Western Blot for Phospho-Kinase Analysis
-
Cell Lysis: Treat cells with this compound at various concentrations and for different durations. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-proteins, BSA is often preferred over milk to reduce background.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against the total form of the kinase or a housekeeping protein like GAPDH or β-actin.
Troubleshooting
Q5: My cell viability results with this compound are not consistent. What could be the issue?
A5: Inconsistent cell viability results can arise from several factors.
-
This compound Stock Solution: Ensure your this compound stock is properly dissolved and stored. This compound can precipitate out of solution, especially at high concentrations. Prepare fresh dilutions for each experiment.
-
Cell Health: Use cells at a low passage number and regularly test for mycoplasma contamination. Senescent or unhealthy cells will respond differently to treatment.
-
Assay Conditions: Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Inconsistent incubation times can also lead to variability.
-
Off-Target Effects: this compound can induce phenotypes like senescence, which may not be fully captured by all viability assays.[1] Consider using multiple assays that measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).
Q6: I am seeing unexpected bands or high background in my western blots for phosphorylated proteins after this compound treatment. How can I troubleshoot this?
A6: Detecting phosphorylated proteins can be challenging. Here are some common issues and solutions:
-
High Background:
-
Blocking Agent: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 5% BSA in TBST instead.[5]
-
Washing Steps: Increase the number and duration of washing steps to remove non-specifically bound antibodies.
-
-
Unexpected Bands:
-
Antibody Specificity: Validate your primary antibody's specificity. Consider using a blocking peptide or testing on knockout/knockdown cells if available.
-
Phosphatase Activity: Ensure that your lysis buffer contains fresh and effective phosphatase inhibitors to prevent dephosphorylation of your target protein.[6]
-
-
No or Weak Signal:
-
Protein Abundance: Phosphorylated proteins are often low in abundance. You may need to load more protein on your gel or enrich for your target protein through immunoprecipitation.
-
Stimulation: Some phosphorylation events are transient and require cell stimulation to be detected. Optimize the timing of this compound treatment and cell harvesting.
-
Q7: My cells are developing resistance to this compound. What are the potential mechanisms?
A7: Resistance to this compound can develop through various mechanisms, including:
-
Activation of Bypass Signaling Pathways: Cells can compensate for VEGFR inhibition by upregulating other pro-angiogenic or survival pathways. Overexpression and activation of receptor tyrosine kinases like MET and AXL have been implicated in resistance to VEGFR-targeted therapies.[7]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration.[8]
-
Altered Tumor Microenvironment: Changes in the tumor microenvironment, such as increased pericyte coverage of blood vessels, can contribute to resistance.[9]
Signaling Pathway: this compound's On- and Off-Target Effects
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Resistance to Pembrolizumab and this compound in Renal Cell Carcinoma: Clinical and Genomic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Targeted Cancer Stemlike Cells to Enhance Efficacy of Chemotherapeutic Drugs via Inhibiting the Drug Transport Function of ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
Axitinib Stability and Degradation in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Axitinib in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect this compound stability in aqueous solutions?
This compound's stability in aqueous solutions is primarily influenced by pH and the presence of oxidizing agents. It is also susceptible to photodegradation under certain conditions. Forced degradation studies have shown that this compound is highly sensitive to acidic, alkaline, and oxidative stress, leading to the formation of various degradation products.[1][][3][4] It is comparatively more stable under neutral, thermal, and photolytic conditions.[1]
Q2: How does pH impact the stability of this compound?
This compound is unstable in both acidic and alkaline conditions.[5][6][7] Studies have demonstrated significant degradation when this compound is exposed to solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).[1][] The aqueous solubility of this compound is also pH-dependent, with very low solubility (in excess of 0.2 μg/mL) over the pH range of 1.1 to 7.8.[8]
Q3: Is this compound susceptible to oxidative degradation?
Yes, this compound is highly susceptible to oxidative degradation.[1][3][4] Exposure to hydrogen peroxide (H₂O₂) results in the formation of degradation products, with one of the known impurities being this compound sulfoxide.[]
Q4: What is the photostability of this compound in aqueous solutions?
This compound can undergo degradation upon exposure to light, leading to the formation of photolytic degradation products.[][3] One study noted that the (E)-isomer of this compound can undergo an irreversible [2+2]-photocycloaddition in aqueous solution, yielding a biologically inactive dimer, which prevents the reversible switching to the less active (Z)-isomer.[9] However, some forced degradation studies have found it to be relatively stable under photolytic conditions when exposed to sunlight for several days.[1] The commercial formulation of this compound (Form XLI) is noted to have improved photostability.[10]
Q5: What are the known degradation products of this compound?
Several degradation products of this compound have been identified through forced degradation studies. These include this compound sulfoxide and this compound sulfone, which are oxidative degradation products.[] Other impurities and degradation products that have been characterized include N-Nitroso this compound, this compound N-oxide, and various other related substances.[]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound solutions.
-
Possible Cause 1: Degradation due to improper solution preparation or storage.
-
Solution: this compound is a white amorphous powder that is only slightly soluble in water.[1] For experimental use, stock solutions are often prepared in organic solvents like DMSO or dimethylformamide.[11] Ensure your aqueous solutions are prepared fresh and protected from light. Given its instability in acidic and basic conditions, maintain a neutral pH unless the experimental protocol requires otherwise.
-
-
Possible Cause 2: Oxidative degradation.
-
Solution: If your aqueous medium is not de-gassed, or if it contains oxidizing agents, this compound can degrade.[] Prepare solutions using de-gassed solvents and avoid sources of peroxide contamination.
-
-
Possible Cause 3: Photodegradation.
-
Solution: Protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.[]
-
Problem: I am experiencing poor recovery of this compound from my aqueous formulation.
-
Possible Cause 1: Precipitation due to low solubility.
-
Solution: this compound has very low aqueous solubility.[8][12] Ensure that the concentration of this compound in your aqueous solution does not exceed its solubility limit at the experimental pH and temperature. The use of co-solvents or other formulation strategies may be necessary to maintain solubility. Phase separation can occur at concentrations as low as 25-30 µg/mL in phosphate buffer.[13]
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Solution: While not extensively documented in the provided results, highly hydrophobic compounds can adsorb to certain types of plastic or glass. Consider using low-adsorption tubes or silanized glassware if you suspect this is an issue.
-
Quantitative Data Summary
The following tables summarize the degradation of this compound under various stress conditions as reported in forced degradation studies.
Table 1: Summary of this compound Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Condition | Duration & Temperature | % Purity/Degradation | Reference |
| Acid Degradation | 1N HCl | 15 minutes | 82.9% Purity | [14] |
| Alkali Degradation | 1N NaOH | 15 minutes | 82.2% Purity | [14] |
| Peroxide Degradation | 30% H₂O₂ | Not Specified | 83.4% Purity | [14] |
| Reduction Degradation | Not Specified | Not Specified | 82.6% Purity | [14] |
| Thermal Degradation | 105°C | 6 hours | 81.7% Purity | [14] |
| Photolytic Degradation | Sunlight | 3 hours | 80.9% Purity | [14] |
| Hydrolysis Degradation | Water | Not Specified | 80.3% Purity | [14] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a generalized procedure based on common methodologies for assessing the stability of this compound under stress conditions as per ICH guidelines.[1]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.
-
Acid Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 1N HCl.
-
Keep the solution for a specified time (e.g., 15 minutes to 6 hours) at a controlled temperature (e.g., room temperature or 60°C).[1][]
-
After the incubation period, neutralize the solution with an equivalent amount of 1N NaOH.
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.[1]
-
-
Alkaline Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 1N NaOH.
-
Keep the solution for a specified time (e.g., 15 minutes to 6 hours) at a controlled temperature (e.g., room temperature or 60°C).[1][]
-
Neutralize the solution with an equivalent amount of 1N HCl.
-
Dilute to the final concentration with the mobile phase for HPLC analysis.[1]
-
-
Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for a specified duration (e.g., 6 hours).[1]
-
Dilute to the final concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder or a solution in an oven at a high temperature (e.g., 105°C) for a specified time (e.g., 6 hours).[1][]
-
If using a solution, cool it to room temperature. If using the solid, dissolve it in the mobile phase.
-
Dilute to the final concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Neutral Hydrolysis:
-
Reflux the this compound solution in water for a specified time (e.g., 6 hours) at a controlled temperature (e.g., 60°C).[1]
-
Cool the solution and dilute it to the final concentration for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to separate the parent drug from its degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This is an example of a reported HPLC method for the analysis of this compound and its degradation products.[1][4]
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate (KH₂PO₄) buffer (e.g., 60:40, v/v).[1][4]
-
Injection Volume: 10 µL.[]
-
Run Time: Approximately 8 minutes.[1]
Visualizations
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: A typical experimental workflow for this compound forced degradation studies.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of Stability Indicating RP-HPLC Method for the Determination of this compound in Bulk and its Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 5. ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for the Determination of this compound in Bulk and Dosage Forms | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound: A Photoswitchable Approved Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetic analysis of this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Solvates and Polymorphs of this compound: Characterization and Phase Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jpionline.org [jpionline.org]
Axitinib Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Axitinib experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and inconsistencies that may arise during in vitro and in vivo studies involving this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective second-generation tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3)[1][2]. By blocking these receptors, this compound disrupts downstream signaling pathways involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis[1][2].
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for VEGFRs, it can also inhibit other receptor tyrosine kinases at slightly higher concentrations, including platelet-derived growth factor receptor (PDGFR) and c-KIT[1][2]. These off-target effects are generally weaker than its effects on VEGFRs[2].
Q3: How should I prepare this compound for in vitro experiments?
This compound has low aqueous solubility[3][4]. For in vitro assays, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution[5]. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the stability of this compound in cell culture medium?
The stability of this compound in solution can be influenced by factors such as pH and light exposure[6][7]. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment. Studies have shown this compound to be mostly stable under neutral and oxidative conditions but unstable in acidic and alkaline conditions[6].
Troubleshooting Inconsistent Results
Section 1: In Vitro Cell-Based Assays
Issue 1.1: High variability in IC50 values between experiments.
Possible Causes & Solutions:
-
Cell Line Authenticity and Passage Number:
-
Question: Could my cell line have changed over time?
-
Answer: Yes, cell lines can drift in phenotype and genotype with increasing passage number. It is crucial to use low-passage, authenticated cells for your experiments. Regularly perform cell line authentication via short tandem repeat (STR) profiling.
-
-
Inconsistent Cell Seeding Density:
-
Question: How critical is the initial number of cells plated?
-
Answer: Very critical. Uneven cell seeding can lead to significant variations in cell proliferation rates and, consequently, in the calculated IC50 values. Ensure you have a single-cell suspension and use a hemocytometer or an automated cell counter for accurate cell counting before seeding.
-
-
Variability in Drug Preparation and Dosing:
-
Question: Could my this compound solution be the problem?
-
Answer: Yes. Inaccurate serial dilutions or degradation of the this compound stock solution can lead to inconsistent results. Always use a freshly thawed aliquot of your stock solution and perform serial dilutions carefully. Visually inspect for any precipitation of the drug in the media.
-
-
Fluctuations in Incubation Conditions:
-
Question: Do small changes in the incubator environment matter?
-
Answer: Absolutely. Variations in CO2 levels, temperature, and humidity can affect cell growth and drug efficacy. Ensure your incubator is properly calibrated and maintained. Avoid opening the incubator door frequently.
-
Issue 1.2: Discrepancy between expected and observed effects on VEGFR phosphorylation.
Possible Causes & Solutions:
-
Suboptimal Serum Concentration:
-
Question: Can the amount of serum in my media affect the results?
-
Answer: Yes. Serum contains growth factors, including VEGF, which can compete with this compound for binding to VEGFRs. For experiments investigating VEGFR phosphorylation, it is often recommended to serum-starve the cells for a period before adding this compound and stimulating with a known concentration of VEGF.
-
-
Incorrect Timing of Lysate Collection:
-
Question: When is the best time to collect cell lysates after treatment?
-
Answer: The inhibition of VEGFR phosphorylation by this compound is a rapid process. Optimal time points for observing maximum inhibition are typically short, ranging from minutes to a few hours after treatment. A time-course experiment is recommended to determine the ideal endpoint for your specific cell line and experimental conditions.
-
-
Technical Issues with Western Blotting:
-
Question: My Western blot results for p-VEGFR are weak or inconsistent. What can I do?
-
Answer: Ensure complete protein extraction by using an appropriate lysis buffer containing phosphatase and protease inhibitors. Determine the total protein concentration accurately for equal loading. Use a validated primary antibody for phosphorylated VEGFR and optimize the antibody concentration and incubation time.
-
Section 2: In Vivo Animal Studies
Issue 2.1: Inconsistent tumor growth inhibition in animal models.
Possible Causes & Solutions:
-
Variability in Drug Formulation and Administration:
-
Question: How can I ensure consistent dosing in my animal studies?
-
Answer: For oral gavage, ensure this compound is properly suspended in the vehicle (e.g., 0.5% carboxymethylcellulose) to prevent settling and ensure a homogenous dose is administered each time. The volume and frequency of administration should be consistent across all animals.
-
-
Pharmacokinetic Variability:
-
Question: Why do individual animals respond so differently?
-
Answer: this compound exhibits high inter-patient variability in its pharmacokinetic profile, and similar variability can be expected in animal models[8][9]. Factors such as differences in metabolism can lead to varying drug exposure levels. Consider conducting a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model.
-
-
Tumor Heterogeneity:
-
Question: Could the tumors themselves be the source of inconsistency?
-
Answer: Yes. Even with the same cell line, tumors can develop differently in individual animals, leading to variations in vascularization and drug delivery. Ensure that tumors are of a consistent size at the start of treatment.
-
Data Summary Tables
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| A-498 | Renal Cell Carcinoma | 13.6 | 96 | MTT | [10][11] |
| Caki-2 | Renal Cell Carcinoma | 36 | 96 | MTT | [10][11] |
| GB1B | Glioblastoma | 3.58 | 72 | MTT | |
| GB1B | Glioblastoma | 2.21 | 168 | MTT | [12] |
| HK1-LMP1 | Nasopharyngeal Carcinoma | 1.09 | Not Specified | Not Specified | [13] |
| C666-1 | Nasopharyngeal Carcinoma | 7.26 | Not Specified | Not Specified | [13] |
| ACHN | Renal Cell Carcinoma | ~1 | 24 | CCK-8 | |
| 769-P | Renal Cell Carcinoma | ~0.1 | 24 | CCK-8 | [14] |
Table 2: this compound Solubility in Different Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble (0.2 µg/mL at pH 7.8) | [3][4] |
| DMSO | 77 mg/mL (199.23 mM) | [5] |
| Ethanol | Insoluble | [5] |
| Methanol | 1.38 mg/mL | [3] |
| Polyethylene Glycol 400 | 13.7 mg/mL | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 72 or 96 hours). Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for VEGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with this compound for 1-2 hours, followed by stimulation with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated VEGFR2 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total VEGFR2 and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and specific inhibition.
Visualizations
Caption: this compound's mechanism of action on the VEGFR signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound experiment results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. dovepress.com [dovepress.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Solvates and Polymorphs of this compound: Characterization and Phase Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for the Determination of this compound in Bulk and Dosage Forms | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound in Metastatic Renal Cell Carcinoma: Results of a Pharmacokinetic and Pharmacodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. In vitro evaluation of this compound and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Managing Axitinib-Induced Hypertension in Animal Models: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for managing hypertension induced by the tyrosine kinase inhibitor (TKI) axitinib in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced hypertension?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[1][2][3] The hypertensive effect is primarily an on-target consequence of VEGFR inhibition.[4][5] VEGF binding to VEGFR-2 on endothelial cells is crucial for activating endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO), a potent vasodilator.[6][7][8] By blocking this pathway, this compound reduces NO bioavailability, leading to decreased vasodilation, increased peripheral vascular resistance, and consequently, elevated blood pressure.[7][9][10] Some evidence also suggests that inhibition of the VEGF pathway may increase the production of the vasoconstrictor endothelin-1.[7][9]
Q2: How quickly does hypertension develop after starting this compound treatment in animal models, and is it dose-dependent?
A2: In clinical settings, blood pressure elevation can occur within a few days after initiating this compound treatment.[5][11] The effect is generally dose-dependent.[9] Preclinical studies in rat telemetry models have shown that noteworthy increases in blood pressure are observed when the average unbound plasma concentration of the drug is greater than 0.1-fold of the VEGFR-2 IC50.[12] This suggests a clear exposure-response relationship.[12]
Q3: Is the development of hypertension a negative side effect, or can it indicate target engagement?
A3: While hypertension is a common adverse event, it is also considered a biomarker for the clinical efficacy of anti-VEGF therapies.[8] The elevation in blood pressure reflects the intended on-target inhibitory effect of this compound on the VEGFR pathway.[4][5] In clinical studies, this compound-induced hypertension has been associated with better treatment outcomes and overall survival in patients with renal cell carcinoma.[4]
Q4: What are the recommended methods for monitoring blood pressure in rodent models during this compound studies?
A4: Both invasive and non-invasive methods can be used, each with advantages and disadvantages.
-
Invasive Methods (Gold Standard): Radiotelemetry or direct arterial catheterization provides the most accurate, continuous blood pressure readings without the stress of restraint.[13][14] However, these methods require surgery, which can be costly and complex.[13][14]
-
Non-Invasive Methods (High-Throughput): Tail-cuff plethysmography is the most common non-invasive technique for rats and mice.[15] It is preferable for reducing surgical and postoperative stress.[15] Modern systems using volume pressure recording (VPR) have shown a strong correlation with invasive methods.[15][16] For accurate tail-cuff measurements, it is crucial to acclimatize the animals to the procedure and maintain normothermia to ensure adequate tail blood flow.[13][17]
Troubleshooting Guide
Q5: We are observing high variability in blood pressure readings between animals in the same treatment group. What could be the cause?
A5: High variability can stem from several factors:
-
Stress: Inadequate acclimatization to handling and the measurement procedure can cause stress-induced blood pressure spikes.[13] Ensure a consistent and sufficient acclimatization period (e.g., daily handling for a week prior to measurement).[13]
-
Temperature: Rodents regulate body temperature through their tails. Low temperatures cause vasoconstriction, which can lead to inaccurate readings.[17] Ensure the animals are kept warm on a heating platform during measurement to maintain a consistent tail temperature (recommended 32-35°C).[17]
-
Technique: Inconsistent cuff placement or size can affect readings. Ensure the tail cuff is positioned correctly and is the appropriate size for the animal.
-
Anesthesia: If using anesthesia, be aware that it can significantly affect cardiorespiratory functions and blood pressure.[17] The choice of anesthetic and the depth of anesthesia must be consistent across all animals.
Q6: The level of hypertension is more severe than anticipated, leading to adverse events. How can we manage this?
A6: If hypertension becomes severe (e.g., systolic BP > 160 mm Hg or diastolic BP > 100 mm Hg), several interventions can be considered, mirroring clinical management strategies.[6]
-
Dose Reduction: The most direct approach is to reduce the dose of this compound.[6][18]
-
Temporary Interruption: Withhold this compound treatment until blood pressure is controlled with antihypertensive medications.[6][10][18]
-
Antihypertensive Co-treatment: Prophylactic or reactive treatment with antihypertensive agents can be effective. Studies in animal models and clinical experience suggest that calcium channel blockers (e.g., nifedipine) and renin-angiotensin system (RAS) inhibitors (e.g., captopril, valsartan) are effective choices.[6][9][19] In a rat model, nifedipine was shown to control severe blood pressure increases (30–50 mm Hg), while captopril was effective for milder elevations (10–15 mm Hg).[6]
Q7: Are there any structural changes in cardiovascular tissues associated with long-term this compound administration?
A7: Long-term inhibition of the VEGF pathway can lead to structural changes. In a mouse model of pressure overload-induced heart failure, this compound treatment was found to reduce cardiac fibrosis and hypertrophy.[20] However, VEGF inhibition can also cause endothelial dysfunction and capillary rarefaction (a reduction in the density of capillaries), which contributes to increased peripheral resistance.[7] Histological analysis of heart and kidney tissues is recommended for long-term studies to assess for potential cardiorenal toxicity, such as thrombotic microangiopathy or fibrosis.[6][19]
Quantitative Data Summary
The following tables summarize quantitative data on blood pressure changes observed in animal and human studies with this compound.
Table 1: this compound-Induced Blood Pressure Changes in Preclinical and Clinical Studies
| Study Type/Model | This compound Dose/Exposure | Systolic BP Change (mmHg) | Diastolic BP Change (mmHg) | Source |
| Wistar Rats | Not specified | Significant increase vs. control | Not specified | [1] |
| Human (RCC Patients) | 5 mg b.i.d. | +29.0 (from 115.4 to 144.4) | +16.4 (from 65.6 to 82.0) | [11] |
| Human (RCC Patients, no prior TKI) | 5 mg b.i.d. | +34.7 (from 113.9 to 148.6) | +16.5 (from 67.0 to 83.5) | [11] |
| Human (RCC Patients, prior TKI) | 5 mg b.i.d. | +23.3 (from 116.9 to 140.2) | +15.8 (from 64.2 to 80.0) | [11] |
Table 2: Antihypertensive Efficacy in a Preclinical TKI Model
| Animal Model | TKI Used | Antihypertensive Agent | Efficacy | Source |
| Rats | Cediranib (VEGFR TKI) | Captopril | Effective for mild BP increase (10–15 mmHg) | [6] |
| Rats | Cediranib (VEGFR TKI) | Nifedipine | Effective for severe BP increase (30–50 mmHg) | [6] |
Experimental Protocols
Protocol 1: Non-Invasive Blood Pressure Measurement in Mice using Tail-Cuff Method
This protocol is adapted from standard methodologies for non-invasive blood pressure monitoring in rodents.[13][15][16]
-
Animal Acclimatization:
-
For at least one week prior to the study, handle the mice daily to acclimate them to the researchers and the procedure.
-
On each of the 3-5 days leading up to the baseline measurement, place the mice in the restrainers for 15-20 minutes without taking measurements.
-
-
Preparation for Measurement:
-
Turn on the warming platform and allow it to reach the target temperature (typically 34-36°C) to ensure mice are kept warm and promote vasodilation in the tail.
-
Select the correct size restrainer and tail cuff for the mouse. The cuff should be snug but not tight.
-
-
Procedure:
-
Gently guide the mouse into the restrainer.
-
Secure the tail cuff at the base of the tail. Position the VPR sensor distal to the occlusion cuff.
-
Allow the mouse to rest on the warming platform for 10-15 minutes to ensure it is calm and its tail is sufficiently warmed.
-
Initiate the measurement cycle on the system software. Typically, a cycle consists of 5-10 acclimation readings followed by 10-20 measurement readings.
-
-
Data Collection and Analysis:
-
The system software will automatically calculate systolic blood pressure, diastolic blood pressure, and heart rate.
-
Review the readings and exclude any that are associated with movement artifacts.
-
Average the valid readings for each animal to obtain the final blood pressure values for that session.
-
Protocol 2: Histological Analysis of Cardiovascular Tissue
This protocol provides a general workflow for preparing heart tissue for histological examination to assess for structural changes like fibrosis or hypertrophy.[20]
-
Tissue Collection and Fixation:
-
At the study endpoint, euthanize the animal according to approved institutional guidelines.
-
Perform a thoracotomy and perfuse the animal with phosphate-buffered saline (PBS) followed by 4% neutral buffered formalin to clear the blood and fix the tissues.
-
Carefully excise the heart.
-
Fix the heart tissue in 4% neutral formaldehyde at room temperature for at least 24 hours.[20]
-
-
Tissue Processing and Embedding:
-
After fixation, transfer the tissue to 70% ethanol.
-
Dehydrate the tissue through a graded series of ethanol concentrations (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue using xylene or a suitable substitute.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Prepare 4-5 μm thick serial sections from the paraffin-embedded blocks using a microtome.[20]
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Perform staining as required. For assessing fibrosis, Masson's trichrome stain is commonly used.[20] For evaluating cell size (hypertrophy), Wheat Germ Agglutinin (WGA) staining can be used.[20]
-
-
Imaging and Analysis:
-
Image the stained slides using a light microscope equipped with a digital camera.
-
Quantify the area of fibrosis or measure cardiomyocyte cross-sectional area using appropriate image analysis software.
-
Visualizations
Caption: this compound inhibits VEGF-A from binding to VEGFR-2, preventing eNOS activation and reducing NO production, which leads to vasoconstriction.
Caption: Standard experimental workflow for assessing this compound-induced hypertension in a rodent model.
Caption: Decision-making workflow for managing common issues encountered during this compound hypertension studies.
References
- 1. Selenium substituted this compound reduces this compound side effects and maintains its anti-renal tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic hypertension with VEGFR inhibitor (this compound) therapy in cancer patients: A meta-analysis and systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypertension Caused by VEGF-Signaling Pathway Inhibitors [jhoponline.com]
- 9. Tyrosine kinase inhibitor-induced hypertension—marker of anti-tumour treatment efficacy or cardiovascular risk factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinhypertensionjournal.com [clinhypertensionjournal.com]
- 11. This compound Induces and Aggravates Hypertension Regardless of Prior Treatment With Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying the relationship between inhibition of VEGF receptor 2, drug‐induced blood pressure elevation and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An 'out of the box' solution to rodent NIBP | ADInstruments [adinstruments.com]
- 14. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kentscientific.com [kentscientific.com]
- 16. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 19. Integrating Metabolomics, Histopathology, and Cardiac Marker Analysis to Assess Valsartan’s Efficacy in Mitigating Dasatinib-Induced Cardiac Toxicity in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound targets cardiac fibrosis in pressure overload-induced heart failure through VEGFA-KDR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Axitinib Technical Support Center: Understanding the Impact of pH on Activity and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the influence of pH on the physicochemical and biological properties of Axitinib. Accurate comprehension of these parameters is critical for designing and interpreting in vitro and in vivo experiments, as well as for formulation development.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the aqueous solubility of this compound?
A1: this compound's aqueous solubility is highly dependent on pH. It is a weak base with a pKa of 4.8 and exhibits significantly higher solubility in acidic conditions compared to neutral or alkaline environments.[1][2][3][4] As the pH increases, particularly above its pKa, the solubility of this compound rapidly decreases.[5] This is a critical consideration for preparing stock solutions and for oral bioavailability, as the pH of the gastrointestinal tract varies.
Q2: What is the recommended pH for dissolving this compound for in vitro assays?
A2: For preparing concentrated stock solutions, dissolving this compound in an acidic buffer (e.g., pH 1-2) can achieve higher concentrations.[5] However, for cell-based assays, it is crucial to dilute the acidic stock solution into the final assay medium to a concentration where the final pH of the medium is not significantly altered and remains within the physiological range (typically pH 7.2-7.4) to ensure optimal cell health and biological relevance. For cell-free kinase assays, the optimal pH of the reaction buffer should be determined empirically, as it can influence enzyme activity.
Q3: How does pH impact the kinase inhibitory activity of this compound?
Q4: Is this compound stable at different pH values?
A4: this compound's stability is also pH-dependent. Studies have shown that this compound is most stable in neutral conditions.[3][11] It is unstable in both strongly acidic and alkaline conditions, where degradation can occur.[3][11] For long-term storage of stock solutions, it is advisable to follow the manufacturer's recommendations, which typically involve storing aliquots at -20°C or -80°C in a suitable solvent like DMSO. When preparing aqueous solutions for experiments, they should be made fresh and used promptly, especially if they are at a pH outside the neutral range.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture medium. | The final concentration of this compound exceeds its solubility at the physiological pH of the medium (around 7.4). The organic solvent concentration (e.g., DMSO) in the final medium is too high. | - Ensure the final concentration of this compound is below its solubility limit at the medium's pH. - Keep the final concentration of the organic solvent (e.g., DMSO) in the medium as low as possible (typically <0.5%). - Prepare a more dilute stock solution in an appropriate solvent. - Add the this compound stock solution to the medium with gentle vortexing to ensure rapid and uniform dispersion. |
| Inconsistent results in kinase activity assays. | Fluctuation in the pH of the assay buffer. Degradation of this compound in the assay buffer. | - Use a well-buffered assay system to maintain a constant pH throughout the experiment. - Prepare fresh dilutions of this compound in the assay buffer for each experiment. - Assess the stability of this compound in your specific assay buffer over the duration of the experiment. |
| Reduced or no apparent effect of this compound in cell-based assays. | The pH of the cell culture medium has shifted due to cellular metabolism, affecting this compound's stability or the cellular response. The acidic tumor microenvironment in your model may be downregulating VEGFR-2 expression. | - Monitor and control the pH of the cell culture medium, especially for long-term experiments. Use of a CO2 incubator and appropriate buffering is essential. - Consider the potential impact of an acidic microenvironment on VEGFR-2 expression and signaling in your experimental model when interpreting results. |
Quantitative Data Summary
Table 1: pH-Dependent Solubility of this compound
| pH | Approximate Solubility (µg/mL) | Molar Concentration (µM) | Reference |
| 1.0 | ~280 | ~724 | [12] |
| 1.1 - 7.8 | >0.2 | >0.52 | [1][2][4][13] |
| Near Neutral | <386.5 | <1000 | [5] |
| 7.0 | ~0.4 | ~1.03 | [12] |
Note: The molecular weight of this compound is 386.47 g/mol . The conversion to µM is based on this value.
Table 2: In Vitro IC50 Values of this compound against VEGFRs
| Target | IC50 (nM) | Cell/Assay System | Reference |
| VEGFR-1 | 0.1 | Porcine aorta endothelial cells | [14] |
| VEGFR-2 | 0.2 | Porcine aorta endothelial cells | [14] |
| VEGFR-3 | 0.1 - 0.3 | Porcine aorta endothelial cells | [14] |
| VEGFR-1, -2, -3 | 0.1 - 0.3 | Cell-free assays | [15] |
Note: The pH of these assays is not consistently reported in the literature but is typically conducted in buffered solutions near physiological pH.
Experimental Protocols
1. Protocol for Determining the pH-Dependent Solubility of this compound (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound at various pH values.
Materials:
-
This compound powder
-
A series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Calibrated pH meter
Methodology:
-
Prepare a series of buffers at the desired pH values.
-
Add an excess amount of this compound powder to a known volume of each buffer in separate glass vials. The excess solid should be visible.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant of each vial.
-
Centrifuge the samples to remove any remaining undissolved solid.
-
Accurately dilute the supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method.
-
The measured concentration represents the equilibrium solubility of this compound at that specific pH.
2. Protocol for Evaluating the Impact of pH on this compound's Kinase Inhibitory Activity
Objective: To determine the IC50 of this compound against a target kinase (e.g., VEGFR-2) at different pH values.
Materials:
-
Recombinant human VEGFR-2 kinase
-
This compound stock solution (in DMSO)
-
Kinase assay buffer components (e.g., Tris-HCl, HEPES) to prepare buffers at various pH values (e.g., 6.5, 7.0, 7.5, 8.0)
-
ATP
-
Specific peptide substrate for VEGFR-2
-
Kinase activity detection reagent (e.g., ADP-Glo™, HTRF®)
-
Microplate reader compatible with the detection reagent
Methodology:
-
Prepare a set of kinase assay buffers, each at a different pH value. Ensure all other components (e.g., salt concentration, cofactors) are kept constant.
-
Prepare a serial dilution of this compound in each of the different pH buffers.
-
In a multi-well plate, add the VEGFR-2 kinase and the specific peptide substrate to each well containing the different concentrations of this compound in the corresponding pH buffer.
-
Initiate the kinase reaction by adding a fixed concentration of ATP to all wells.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection reagent and a microplate reader.
-
Plot the kinase activity against the logarithm of the this compound concentration for each pH value.
-
Determine the IC50 value at each pH by fitting the data to a dose-response curve.
Visualizations
Caption: this compound's mechanism of action in the VEGFR signaling pathway.
Caption: Workflow for assessing pH impact on this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tyrosine Kinase Inhibitors and Proton Pump Inhibitors: An Evaluation of Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acidic pH reduces VEGF-mediated endothelial cell responses by downregulation of VEGFR-2; relevance for anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acidic pH reduces VEGF-mediated endothelial cell responses by downregulation of VEGFR-2; relevance for anti-angiogenic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for the Determination of this compound in Bulk and Dosage Forms | Bentham Science [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. Passive Diffusion vs Active pH-Dependent Encapsulation of Tyrosine Kinase Inhibitors Vandetanib and Lenvatinib into Folate-Targeted Ferritin Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Axitinib Toxicity in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Axitinib during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in preclinical models?
A1: In preclinical studies, this compound has been associated with a range of toxicities. The most frequently reported adverse effects include:
-
Cardiotoxicity: Primarily manifesting as hypertension. This is an on-target effect related to the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4][5][6]
-
Hepatotoxicity: Elevations in liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been observed.[7][8][9]
-
Gastrointestinal Toxicity: Effects such as diarrhea, nausea, and gastrointestinal perforation have been noted in animal models.[1]
-
Bone and Dental Toxicity: In growing animals, toxicities affecting bone and teeth have been reported.[1]
-
Reproductive and Developmental Toxicity: this compound has shown teratogenic, embryotoxic, and fetotoxic effects in animal studies.[1]
Q2: How can I select an appropriate starting dose for my in vitro experiments with this compound?
A2: The optimal starting dose for in vitro experiments depends on the cell line and the specific research question. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Based on published studies, the IC50 of this compound can range from nanomolar to micromolar concentrations. For example, in different cancer cell lines, IC50 values have been reported to be in the range of 0.1 to 10 µM. It is advisable to start with a broad range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to establish the sensitivity of your cell line.
Q3: I am observing high levels of cell death in my control (vehicle-treated) group. What could be the issue?
A3: High cell death in the control group is often related to the solvent used to dissolve this compound. This compound is poorly soluble in aqueous solutions and is typically dissolved in dimethyl sulfoxide (DMSO).[10][11] High concentrations of DMSO can be toxic to cells.
Troubleshooting Steps:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%.
-
Vehicle Control: Always include a vehicle-only control group that receives the same concentration of DMSO as the this compound-treated groups.
-
Solubility Issues: this compound has low aqueous solubility, which is pH-dependent.[12][13][14] Ensure that the drug is fully dissolved in DMSO before diluting it in the culture medium to avoid precipitation, which can affect results.
Q4: How can I mitigate this compound-induced reactive oxygen species (ROS) production in my cell culture experiments?
A4: this compound treatment can lead to an increase in intracellular reactive oxygen species (ROS), which can contribute to its cytotoxic effects.[15][16]
Mitigation Strategy:
-
Co-treatment with Antioxidants: The use of antioxidants like N-acetylcysteine (NAC) has been shown to abrogate this compound-induced ROS generation and subsequent cellular senescence.[15][16] You can pre-treat your cells with NAC (e.g., 10 mM for 1 hour) before adding this compound.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low Cell Viability in MTT Assay | Incorrect cell seeding density. | Optimize cell number to ensure they are in the logarithmic growth phase during the assay. |
| MTT incubation time is too short or too long. | Incubate with MTT for 1-4 hours. Shorter times may not be sufficient for formazan production, while longer times can lead to crystal formation.[17] | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution of the formazan crystals by adding an appropriate solubilization solution (e.g., DMSO or a specialized reagent) and mixing thoroughly.[17][18][19] | |
| High Background in ROS Detection (DCFDA Assay) | Autoxidation of the DCFDA probe. | Prepare the DCFDA solution fresh and protect it from light. |
| Phenol red in the culture medium. | Use phenol red-free medium for the assay, as it can interfere with fluorescence measurements.[20] | |
| Photobleaching. | Minimize the exposure of stained cells to light.[20] | |
| Poor Resolution in Cell Cycle Analysis | Inappropriate cell fixation. | Use cold 70% ethanol and add it dropwise while vortexing to prevent cell clumping.[21] |
| RNA contamination. | Treat cells with RNase to ensure that the fluorescent dye (e.g., propidium iodide) only binds to DNA.[21][22] | |
| Cell clumps. | Ensure a single-cell suspension before and after fixation. Filter the cell suspension if necessary.[21] |
In Vivo Study Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Significant Weight Loss in Animals | High dose of this compound. | Reduce the dose of this compound. Dose reductions are a common strategy to manage toxicity. |
| Dehydration due to gastrointestinal toxicity. | Provide supportive care, such as subcutaneous fluid administration. | |
| Formulation issues leading to poor absorption or local toxicity. | Ensure the vehicle is well-tolerated and the drug is properly solubilized or suspended. | |
| Severe Hypertension | On-target effect of VEGFR inhibition. | Monitor blood pressure regularly. Consider co-administration of antihypertensive agents, but be aware of potential drug-drug interactions. |
| Unexpected Off-Target Effects | This compound can inhibit other kinases besides VEGFRs, such as c-KIT and PDGFR.[23][24][25][26] | Characterize the off-target profile of this compound in your model system. If a specific off-target effect is suspected, consider using a more selective inhibitor as a control. |
Experimental Protocols
Key In Vitro Assays
1. Cell Viability Assessment using MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[17][18][19][27]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[17][18][19]
-
2. Intracellular ROS Detection using DCFDA
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][28][29]
-
Protocol (for flow cytometry):
-
Plate cells and treat with this compound for the desired time.
-
In the last 30-45 minutes of treatment, add DCFH-DA solution (final concentration of 10-20 µM) to the cells.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and analyze immediately by flow cytometry, measuring the fluorescence in the FITC channel.[28]
-
3. Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Principle: PI is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).[21][22][30]
-
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry.[21]
-
Key In Vivo Assessments
1. Monitoring this compound-Induced Hypertension in Rodents
-
Method: Tail-cuff plethysmography is a non-invasive method for measuring blood pressure in rodents.
-
Protocol:
-
Acclimate the animals to the restraining device and tail cuff for several days before starting the experiment to minimize stress-induced blood pressure variations.
-
On the day of measurement, place the animal in the restrainer and attach the tail cuff.
-
Record systolic and diastolic blood pressure and heart rate.
-
Take multiple readings and average them for each animal at each time point (e.g., baseline, and then weekly after starting this compound treatment).
-
2. Assessment of Hepatotoxicity in Mice
-
Method: Measurement of serum liver enzymes and histological analysis of liver tissue.
-
Protocol:
-
Administer this compound to mice at the desired dose and duration.
-
At the end of the study, collect blood via cardiac puncture and process it to obtain serum.
-
Measure the levels of liver enzymes such as ALT and AST in the serum using commercially available assay kits.
-
Perfuse the animals with saline, followed by 4% paraformaldehyde.
-
Collect the liver, fix it in 10% neutral buffered formalin, and process for paraffin embedding.
-
Section the liver tissue and perform Hematoxylin and Eosin (H&E) staining to evaluate for signs of liver damage, such as necrosis, inflammation, and steatosis.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Toxicity Pathway
Caption: this compound inhibits VEGFR, PDGFR, and c-KIT, leading to anti-cancer effects and toxicities.
Experimental Workflow for Assessing this compound Toxicity In Vitro
Caption: Workflow for in vitro assessment of this compound toxicity and mitigation strategies.
Experimental Workflow for Assessing this compound Toxicity In Vivo
Caption: Workflow for in vivo assessment of this compound toxicity and potential interventions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound Induces and Aggravates Hypertension Regardless of Prior Treatment With Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Induces and Aggravates Hypertension Regardless of Prior Treatment With Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systemic hypertension with VEGFR inhibitor (this compound) therapy in cancer patients: A meta-analysis and systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Beyond the Checkpoint: Severe this compound-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Solvates and Polymorphs of this compound: Characterization and Phase Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
- 19. bds.berkeley.edu [bds.berkeley.edu]
- 20. abcam.com [abcam.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. go.drugbank.com [go.drugbank.com]
- 26. This compound: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubcompare.ai [pubcompare.ai]
Dose escalation strategies for Axitinib in preclinical research
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting dose escalation studies with Axitinib in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective second-generation tyrosine kinase inhibitor (TKI). It primarily targets and inhibits Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3.[1][2][3] These receptors are critical mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth, survival, and metastasis.[1][3] By inhibiting VEGFR signaling, this compound can suppress tumor growth, reduce tumor vascularization, and inhibit metastasis in various experimental cancer models.[1][3][4]
Q2: What is a typical starting dose for this compound in mouse xenograft models?
A2: Published preclinical studies have used a range of doses. A common starting point for efficacy studies is 30 mg/kg, administered orally twice daily (p.o. BID).[5] However, doses in preclinical models have ranged from 10 mg/kg to 100 mg/kg per day.[6] The optimal starting dose depends on the specific tumor model, animal strain, and experimental goals. A pilot study to determine the maximum tolerated dose (MTD) is recommended.
Q3: How should this compound be formulated for oral administration in animal models?
A3: this compound is typically formulated for oral gavage. While specific vehicle compositions can vary, a common approach is to suspend the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a similar aqueous-based solution suitable for animal administration. The aqueous solubility of this compound is pH-dependent, with lower solubility at higher pH.[1]
Q4: What are the key pharmacokinetic parameters of this compound in preclinical models?
A4: In preclinical and clinical studies, this compound is rapidly absorbed, with the maximum plasma concentration (Tmax) typically reached between 2.5 to 4.1 hours after oral administration.[3][4] It has a relatively short plasma half-life of 2.5 to 6.1 hours, which means that a steady state can be expected within 2 to 3 days of consistent dosing.[1][7] this compound exhibits approximately linear pharmacokinetics, with exposure (AUC and Cmax) being generally dose-proportional within a 1 to 20 mg twice-daily range in clinical settings.[1][3]
Preclinical Dose Escalation and Troubleshooting Guide
General Principles of Dose Escalation
The goal of a preclinical dose escalation study is to determine the optimal dose that balances anti-tumor efficacy with manageable toxicity. The clinical dose escalation strategy for this compound often serves as a model: start at a well-tolerated dose and increase incrementally if no significant adverse events are observed.[4][8][9]
Troubleshooting Common Issues in Preclinical Studies
| Observed Issue / Adverse Event | Potential Cause & Monitoring | Recommended Action / Troubleshooting Strategy |
| Significant Body Weight Loss (>15-20%) | Drug toxicity, dehydration, or reduced food/water intake due to malaise. Monitor body weight daily or three times per week. Observe animal behavior for signs of distress. | 1. Temporarily interrupt dosing until weight stabilizes. 2. Restart at a reduced dose (e.g., decrease by 25-50%). 3. Provide supportive care, such as hydration fluids or palatable, high-calorie food supplements. |
| Lethargy, Ruffled Fur, Hunched Posture | General malaise, systemic toxicity. Monitor general appearance and activity levels daily. | 1. Perform a full clinical assessment. 2. Consider dose interruption. 3. If symptoms persist, the animal may have reached its individual MTD; consider dose reduction for the cohort. |
| Hypertension | On-target effect of VEGFR inhibition. Monitor blood pressure using tail-cuff plethysmography if the study requires it. Hypertension is a key dose-limiting toxicity in humans.[5] | 1. This is an expected pharmacodynamic effect and can be a biomarker of target engagement. 2. If severe hypertension leads to clinical distress, dose reduction is necessary. 3. In clinical settings, antihypertensive medications are used; this is less common but possible in preclinical studies.[4] |
| Diarrhea | Gastrointestinal toxicity. Monitor for changes in fecal consistency and perineal soiling. | 1. Ensure adequate hydration. 2. Temporarily interrupt dosing for Grade 3/4 (severe/life-threatening) events. 3. Resume at a reduced dose once the event resolves to Grade 1 or baseline.[10] |
| Poor Oral Absorption / High Variability | Improper gavage technique, formulation issues, or inherent biological variability. Pharmacokinetic analysis shows high inter-individual variability.[11][12] | 1. Ensure consistent formulation preparation and administration technique. 2. Administer with or without food consistently, as food can affect absorption (~10-19% change in AUC).[1][3] 3. Consider pharmacokinetic sampling to correlate exposure with response and toxicity.[12] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| HK1-LMP1 | Nasopharyngeal Carcinoma | 1.09 | [8] |
| C666-1 | Nasopharyngeal Carcinoma | 7.26 | [8] |
| UMC-11 | Lung Carcinoid | 0.42 | [13] |
| NCI-H835 | Lung Carcinoid | 0.22 | [13] |
| NCI-H720 | Lung Carcinoid | 1.4 | [13] |
| NCI-H727 | Lung Carcinoid | 1.9 | [13] |
Table 2: Preclinical and Clinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Species / Condition | Reference |
| Absolute Bioavailability | 58% | Human (5 mg oral dose) | [1][7] |
| Time to Max Concentration (Tmax) | 2.5 - 4.1 hours | Human | [3] |
| Plasma Half-life (t½) | 2.5 - 6.1 hours | Human | [1][7] |
| Plasma Protein Binding | >99% | Human | [1][7] |
| Metabolism | Primarily by CYP3A4/5 | Human | [1][7] |
Experimental Protocols & Methodologies
Key Experiment: In Vivo Dose Escalation Study in a Xenograft Mouse Model
This protocol outlines a general methodology for determining the optimal dose of this compound in a subcutaneous xenograft model.
-
Cell Culture and Animal Model:
-
Culture the selected cancer cell line (e.g., A2780 ovarian cancer, HK1-LMP1 nasopharyngeal cancer) under standard conditions.[5][8]
-
Implant 1-5 x 10^6 cells subcutaneously into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude or NSG).
-
Monitor tumor growth until tumors reach a palpable volume (e.g., 100-150 mm³).
-
-
Animal Randomization and Grouping:
-
Randomize mice into treatment groups (n=8-10 mice per group) to ensure uniform tumor size distribution.
-
Groups should include a vehicle control and at least three dose levels of this compound (e.g., 15 mg/kg, 30 mg/kg, and 60 mg/kg BID).
-
-
This compound Formulation and Administration:
-
Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in water) daily.
-
Administer this compound or vehicle via oral gavage twice daily, approximately 12 hours apart.[14]
-
-
Dose Escalation Strategy:
-
Intra-patient escalation is not standard in preclinical models. Instead, parallel cohorts are treated at different fixed doses.
-
To mimic a dose-finding design, start all cohorts on their assigned dose. An alternative "escalation" design could involve starting a single cohort at a low dose and increasing it every 1-2 weeks if no toxicity is observed, but this is less common due to confounding factors. The parallel cohort design is preferred.
-
-
Monitoring for Efficacy and Toxicity:
-
Efficacy: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Toxicity: Monitor animal body weight, clinical signs (posture, fur, activity), and food/water consumption 3-5 times per week.
-
At the end of the study, collect tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).[5]
-
-
Endpoint and Data Analysis:
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Analyze differences in tumor volume and body weight between groups using appropriate statistical tests (e.g., ANOVA or t-test).
-
Visualizations and Diagrams
Caption: this compound inhibits VEGFR signaling to block angiogenesis and tumor cell proliferation.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. This compound for the Management of Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. dovepress.com [dovepress.com]
- 5. Preclinical assessment of the VEGFR inhibitor this compound as a therapeutic agent for epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effect of this compound combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dose escalation of this compound on disease progression as a strategy in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. This compound pharmacologic therapeutic monitoring reveals severe under-exposure despite titration in patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor Activity of this compound in Lung Carcinoids: A Preclinical Study [mdpi.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validation & Comparative
A Comparative Guide to Axitinib Combination Therapy with Immunotherapy for In Vivo Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of axitinib combination therapy with immunotherapy in preclinical and clinical in vivo models. It summarizes key experimental data, details methodologies from cited studies, and visualizes the underlying biological mechanisms to inform future research and drug development.
Preclinical Efficacy: A Synergistic Assault on Tumors
The combination of this compound, a potent tyrosine kinase inhibitor (TKI) of vascular endothelial growth factor receptors (VEGFRs), with immune checkpoint inhibitors (ICIs) has demonstrated significant synergistic antitumor effects in various preclinical cancer models. This synergy stems from this compound's ability to modulate the tumor microenvironment (TME), rendering it more susceptible to an immune-mediated attack.
This compound's primary mechanism involves the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1] Beyond its anti-angiogenic effects, this compound has been shown to reverse tumor-induced immunosuppression by reducing the number of suppressive immune cells like tumor-associated macrophages and mast cells.[2] This modulation of the TME enhances the efficacy of ICIs, such as anti-PD-1 and anti-TIM-3 antibodies, leading to improved T cell responses and tumor rejection.[2]
Comparative Preclinical Data
The following tables summarize the in vivo efficacy of this compound in combination with immunotherapy across different murine cancer models.
Table 1: Antitumor Efficacy in Lewis Lung Carcinoma (LLC1) Model [2]
| Treatment Group | Tumor Growth Inhibition | Survival Benefit | Key Findings |
| Vehicle Control | - | - | Baseline tumor growth |
| This compound (25 mg/kg/day) | Significant | Prolonged survival | Efficacy as monotherapy |
| Anti-PD-1 + Anti-TIM-3 | Moderate | Moderate survival benefit | Efficacy of dual checkpoint blockade |
| This compound + Anti-PD-1 + Anti-TIM-3 | Synergistic and Significant | Significantly prolonged survival with tumor rejection in 33% of mice | This compound potentiates the effect of checkpoint inhibitors |
Table 2: Antitumor Efficacy in MC38 Colon Adenocarcinoma Model [2]
| Treatment Group | Tumor Growth Inhibition | Survival Benefit | Key Findings |
| Vehicle Control | - | - | Baseline tumor growth |
| This compound (25 mg/kg/day) | Significant | Prolonged survival | Efficacy as monotherapy |
| Anti-PD-1 + Anti-TIM-3 + Anti-CD137 | Significant | Significant survival benefit | Efficacy of multi-immunotherapy |
| This compound + Anti-PD-1 + Anti-TIM-3 + Anti-CD137 | Synergistic and Profound | Complete tumor rejection in 92% of mice | Strong synergistic effect leading to cures |
Table 3: Antitumor Efficacy in MO4 Melanoma Model [1]
| Treatment Group | Tumor Growth Inhibition | Survival Benefit | Key Findings |
| Vehicle Control | - | - | Baseline tumor growth |
| This compound (25 mg/kg, bid) | Significant | Significantly prolonged survival | Robust monotherapy efficacy |
Clinical Evidence: Translating Preclinical Success
The promising preclinical data paved the way for clinical trials investigating this compound and immunotherapy combinations in cancer patients. The phase 3 KEYNOTE-426 trial stands out as a landmark study in advanced renal cell carcinoma (RCC).
KEYNOTE-426: A New Standard of Care in RCC
The KEYNOTE-426 trial compared the combination of this compound and the anti-PD-1 antibody pembrolizumab to sunitinib monotherapy, a former standard of care for first-line treatment of advanced clear cell RCC.[3] The combination therapy demonstrated superior efficacy across all key endpoints.
Table 4: Efficacy of this compound + Pembrolizumab vs. Sunitinib in Advanced RCC (KEYNOTE-426) [3]
| Endpoint | This compound + Pembrolizumab | Sunitinib | Hazard Ratio (95% CI) |
| Overall Survival (OS) | Significantly longer | - | Favored Combination |
| Progression-Free Survival (PFS) | Significantly longer | - | Favored Combination |
| Objective Response Rate (ORR) | 73% | - | Significantly higher |
These results established this compound in combination with pembrolizumab as a new standard first-line treatment for patients with advanced RCC.[3]
Mechanisms of Action and Signaling Pathways
The synergistic effect of this compound and immunotherapy is rooted in their complementary mechanisms of action that target both the tumor vasculature and the host immune system.
Caption: this compound and anti-PD-1 immunotherapy synergistic mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols for in vivo studies involving this compound and immunotherapy combinations.
Murine Tumor Model Protocol
This protocol outlines a typical experimental workflow for evaluating the efficacy of this compound and anti-PD-1 therapy in a syngeneic mouse model.
Caption: A typical in vivo experimental workflow.
1. Cell Culture and Tumor Implantation:
-
Syngeneic tumor cells (e.g., MC38, LLC1) are cultured under standard conditions.
-
A specific number of cells (e.g., 5 x 10^5) are injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).[2]
2. Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored regularly using calipers.
-
When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment groups.[1]
3. Treatment Administration:
-
This compound: Administered orally (p.o.) daily at a dose of 25 mg/kg.[1][2]
-
Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) on specific days (e.g., days 16, 19, 22 post-tumor injection).[2]
-
Combination Group: Receives both this compound and anti-PD-1 antibody as per the monotherapy schedules.
-
Control Group: Receives vehicle solutions.
4. Efficacy and Mechanistic Readouts:
-
Tumor Volume: Measured every 2-3 days.
-
Survival: Monitored until a predefined endpoint.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, MDSCs, TAMs).
Logical Relationship of Therapeutic Effects
The interplay between this compound's anti-angiogenic and immunomodulatory effects and the direct immune activation by checkpoint inhibitors creates a powerful therapeutic combination.
Caption: Logical flow of this compound and immunotherapy effects.
Conclusion
The combination of this compound with immunotherapy, particularly PD-1 inhibitors, represents a significant advancement in cancer therapy. Preclinical studies have robustly demonstrated the synergistic potential of this combination, driven by this compound's dual role in inhibiting angiogenesis and fostering a more immune-permissive tumor microenvironment. These findings have been successfully translated into the clinic, leading to a new standard of care for advanced renal cell carcinoma. For researchers and drug developers, the continued exploration of this combination in other solid tumors, as well as the investigation of novel immunotherapy partners for this compound, holds considerable promise for improving patient outcomes.
References
- 1. This compound increases the infiltration of immune cells and reduces the suppressive capacity of monocytic MDSCs in an intracranial mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multi-receptor inhibitor this compound reverses tumor-induced immunosuppression and potentiates treatment with immune-modulatory antibodies in preclinical murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
A Head-to-Head Battle in the Lab: Axitinib vs. Cabozantinib In Vitro Efficacy
In the landscape of targeted cancer therapies, Axitinib and Cabozantinib have emerged as potent multi-targeted tyrosine kinase inhibitors (TKIs). While both drugs have established clinical roles, particularly in the treatment of advanced renal cell carcinoma (RCC), a detailed comparison of their in vitro efficacy provides crucial insights for researchers and drug development professionals. This guide offers an objective comparison of their performance, supported by experimental data, to delineate their distinct inhibitory profiles and cellular effects.
Kinase Inhibition Profile: A Tale of Two Spectrums
This compound is a highly selective and potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[1] Its inhibitory action against other receptor tyrosine kinases (RTKs) such as Platelet-Derived Growth Factor Receptor β (PDGFRβ) and c-Kit is significantly weaker.[1] In contrast, Cabozantinib exhibits a broader spectrum of potent inhibition, targeting not only VEGFR2 but also MET (Mesenchymal-Epithelial Transition factor) and AXL, key drivers of tumor progression and resistance.[2] Furthermore, Cabozantinib demonstrates strong inhibitory activity against other RTKs including RET, KIT, TIE2, and FLT3.[2][3]
The half-maximal inhibitory concentrations (IC50) from various in vitro kinase assays are summarized in the table below, highlighting the distinct selectivity profiles of this compound and Cabozantinib.
| Target Kinase | This compound IC50 (nM) | Cabozantinib IC50 (nM) |
| VEGFR1 | 0.1[1] | 12 |
| VEGFR2 | 0.2[1] | 0.035[3] |
| VEGFR3 | 0.1-0.3[1] | 6 |
| MET | - | 1.3[3] |
| AXL | - | 7 |
| RET | - | 4 |
| c-Kit | 1.7[1] | 4.6 |
| PDGFRβ | 1.6[1] | 234 |
| TIE2 | - | 14.3 |
| FLT3 | - | 11.3 |
Note: IC50 values are compiled from different studies and may have been determined using varying experimental conditions. Direct comparison should be made with caution.
Cellular Activity: Impact on Cancer Cell Lines
The differential kinase inhibition profiles of this compound and Cabozantinib translate into distinct patterns of activity against cancer cell lines. While both drugs can inhibit the proliferation of various cancer cells, their potency is often context-dependent, relating to the specific oncogenic drivers of the cell line. For instance, in a study on neuroblastoma cell lines, Cabozantinib, with its dual MET and VEGFR2 inhibition, demonstrated potent anti-proliferative effects.[4]
The following table summarizes the half-maximal effective concentrations (EC50) or IC50 values of this compound and Cabozantinib in different cancer cell lines.
| Cell Line | Cancer Type | This compound EC50/IC50 (µM) | Cabozantinib EC50/IC50 (µM) |
| IGR-N91-Luc | Neuroblastoma | - | 1.4[4] |
| IMR-32-Luc | Neuroblastoma | - | 2.8[4] |
| HD-MB03 | Medulloblastoma | ~2.5 (EC50) | ~1.0 (EC50) |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key in vitro assays are provided below.
Kinase Inhibition Assay (Cellular Receptor Phosphorylation)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a specific receptor tyrosine kinase in a cellular context.
1. Cell Culture and Starvation:
-
Plate cells overexpressing the target receptor (e.g., Porcine Aortic Endothelial cells transfected with VEGFR2) in 96-well plates and culture until confluent.[1]
-
Starve the cells in a low-serum medium (e.g., 0.1-1% FBS) for 18 hours prior to the experiment to reduce basal receptor phosphorylation.[5]
2. Compound Incubation:
-
Prepare serial dilutions of this compound or Cabozantinib in the appropriate cell culture medium.
-
Add the diluted compounds to the starved cells and incubate for 1-2 hours at 37°C.[5]
3. Ligand Stimulation:
-
Stimulate the cells with the cognate ligand for the target receptor (e.g., VEGF for VEGFR, HGF for MET) for 5-10 minutes at 37°C to induce receptor phosphorylation.[5]
4. Cell Lysis:
-
Aspirate the medium and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
5. Quantification of Phosphorylation (ELISA-based):
-
Coat a 96-well ELISA plate with a capture antibody specific for the target receptor.
-
Add the cell lysates to the wells and incubate to allow the receptor to bind to the antibody.
-
Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the receptor (e.g., an anti-phosphotyrosine antibody). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
After another washing step, add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal using a plate reader.
-
The signal intensity is proportional to the amount of phosphorylated receptor.
6. Data Analysis:
-
Plot the absorbance values against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in receptor phosphorylation compared to the ligand-stimulated control.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is used to assess the effect of the compounds on cell proliferation and viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]
2. Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or Cabozantinib. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.[1]
3. Addition of MTT/MTS Reagent:
-
Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[7][8]
-
Incubate for 1-4 hours at 37°C.[7] Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.[9]
4. Solubilization and Measurement:
-
If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9] MTS produces a soluble formazan, so this step is not necessary.
-
Measure the absorbance of the wells at a specific wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[7][8]
5. Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle-only control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 or EC50 value.
Visualizing the Mechanisms and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the key signaling pathways and a typical in vitro experimental workflow.
Figure 1: Simplified signaling pathways targeted by this compound and Cabozantinib.
Figure 2: General experimental workflow for comparing this compound and Cabozantinib in vitro.
Figure 3: Logical relationship of the in vitro comparison between this compound and Cabozantinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cabometyxhcp.com [cabometyxhcp.com]
- 3. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Single agent efficacy of the VEGFR kinase inhibitor this compound in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchhub.com [researchhub.com]
Axitinib's Therapeutic Footprint: A Comparative Guide to its Efficacy Across Diverse Cancer Histologies
Axitinib, a potent and selective second-generation tyrosine kinase inhibitor (TKI), has carved out a significant role in the therapeutic landscape of advanced renal cell carcinoma (RCC). Its mechanism of action, primarily targeting vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), underpins its potent anti-angiogenic activity. This guide provides a comprehensive comparison of this compound's efficacy across various cancer histologies, supported by experimental data from pivotal clinical trials. Detailed experimental protocols and visual representations of signaling pathways and trial workflows are included to offer a deeper understanding for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Angiogenesis
This compound exerts its anti-tumor effects by inhibiting the signaling pathways crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1][2] By binding to the ATP-binding site of VEGFRs, this compound blocks their phosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][3]
References
Validating Biomarkers for Axitinib Response: A Comparative Guide for Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for predicting response to Axitinib in preclinical cancer models. The information is curated from peer-reviewed studies to assist in the design and interpretation of experiments aimed at identifying patient populations likely to benefit from this compound therapy.
Comparative Analysis of Predictive Biomarkers for this compound Response
The following table summarizes key biomarkers that have been evaluated in preclinical models for their ability to predict sensitivity or resistance to this compound.
| Biomarker Category | Biomarker | Cancer Model(s) | Role in this compound Response | Validation Method(s) | Key Findings |
| Pharmacodynamic | Diastolic Blood Pressure | Nasopharyngeal Carcinoma (NPC) | Associated with clinical efficacy | Clinical monitoring | Elevated diastolic blood pressure was significantly associated with improved overall survival in patients.[1] |
| Pharmacokinetic Parameters (Cmax, AUC) | Nasopharyngeal Carcinoma (NPC) | Correlated with tumor response and toxicity | Pharmacokinetic analysis | This compound Cmax and AUC were significantly correlated with tumor response.[1] | |
| Target Engagement & Downstream Signaling | Phosphorylated VEGFR2 (p-VEGFR2) | Epithelial Ovarian Cancer (EOC) | Direct target inhibition | Western Blot | This compound markedly decreased the expression of p-VEGFR2 in sensitive cell lines in a dose-dependent manner, but not in resistant cells.[2] |
| Cellular Processes | Ki-67 (Proliferation) | Epithelial Ovarian Cancer (EOC) | Inhibition of cell proliferation | Immunohistochemistry (IHC) | The number of Ki-67 positive cancer cells was significantly lower in tumors from mice treated with this compound in sensitive models.[2] |
| TUNEL Assay (Apoptosis) | Epithelial Ovarian Cancer (EOC) | Induction of apoptosis | TUNEL Assay | This compound treatment led to an increase in apoptotic cells in sensitive xenograft models.[2] | |
| CD31 (Angiogenesis) | Epithelial Ovarian Cancer (EOC) | Inhibition of angiogenesis | Immunohistochemistry (IHC) | This compound treatment resulted in decreased microvessel density as measured by CD31 staining in sensitive tumor models.[2] | |
| Resistance Mechanisms | Endoglin (CD105) | Renal Cell Carcinoma (RCC) | Implicated in resistance to VEGFR inhibitors | Preclinical models, Clinical trials | Endoglin is an angiogenic receptor implicated as a mechanism of resistance to VEGFR inhibitors.[3][4] |
| MET and AXL | Renal Cell Carcinoma (RCC) | Upregulation associated with resistance | Patient-derived xenograft models | Overexpression and activation of MET and AXL are implicated in resistance to VEGFR-targeted therapies.[5] | |
| BAP1 | Clear Cell Renal Cell Carcinoma (ccRCC) | Gene mutation | Genomic analysis | BAP1 mutations are found in up to 11% of ccRCC cases and may play a role in treatment response.[5] | |
| Immune Microenvironment | CD8 | Advanced Renal Cell Carcinoma (aRCC) | T-cell infiltration | Immunohistochemistry (IHC) / Gene Expression | Higher baseline tumor levels of CD8 showed a trend toward longer progression-free survival (PFS).[6] |
| CXCL10 | Advanced Renal Cell Carcinoma (aRCC) | Chemokine | Serum analysis | Higher baseline serum levels of CXCL10 showed a trend toward a better objective response rate (ORR).[6] | |
| IL-6 | Advanced Renal Cell Carcinoma (aRCC) | Cytokine | Serum analysis | Patients for whom IL-6 was not detected at baseline had longer PFS.[6] | |
| Gene Expression | VHL, CCR7, ITGA4 | Advanced Renal Cell Carcinoma (aRCC) | Various | Gene expression analysis | Lower expression levels of VHL, CCR7, and ITGA4 were associated with objective response in this compound-treated patients.[7] |
| CXCR4, TLR3 | Advanced Renal Cell Carcinoma (aRCC) | Various | Gene expression analysis | Higher expression of CXCR4 and TLR3 was associated with longer PFS in patients treated with this compound.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the biomarker validation studies are provided below.
In Vitro Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
-
Procedure:
-
Seed human cancer cell lines (e.g., C666-1 and HK1-LMP1 for NPC) in 96-well plates.[1]
-
After cell attachment, treat with varying concentrations of this compound for a specified duration (e.g., 72 hours).[1]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.[1]
-
Western Blot Analysis for p-VEGFR2
-
Objective: To determine the effect of this compound on the phosphorylation of its target, VEGFR2.
-
Procedure:
-
Treat cancer cell lines (e.g., A2780, RMG1, HeyA8, HeyA8-MDR for EOC) with different doses of this compound.[2]
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalize the p-VEGFR2 signal to total VEGFR2 or a loading control (e.g., β-actin or GAPDH).[2]
-
In Vivo Xenograft Tumor Growth Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Implant human cancer cells (e.g., HK1-LMP1 for NPC, A2780 for EOC) subcutaneously into immunocompromised mice (e.g., nude mice).[1][2]
-
Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.[1]
-
Administer this compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume regularly (e.g., every 2-4 days) using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[2]
-
Immunohistochemistry (IHC) for Ki-67 and CD31
-
Objective: To assess cell proliferation (Ki-67) and angiogenesis (CD31) in tumor tissues from xenograft models.[2]
-
Procedure:
-
Fix excised tumor tissues in formalin and embed in paraffin.
-
Cut tissue sections and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate sections with primary antibodies against Ki-67 or CD31.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the staining (e.g., by counting positive cells or measuring stained area) using a microscope and image analysis software.[2]
-
Visualizing this compound's Mechanism and Biomarker Validation
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for biomarker validation.
Caption: this compound inhibits VEGFR phosphorylation and downstream signaling.
Caption: Workflow for validating predictive biomarkers for this compound response.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical assessment of the VEGFR inhibitor this compound as a therapeutic agent for epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Results and Biomarker Analyses of this compound and TRC105 versus this compound Alone in Patients with Advanced or Metastatic Renal Cell Carcinoma (TRAXAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Results and Biomarker Analyses of this compound and TRC105 versus this compound Alone in Patients with Advanced or Metastatic Renal Cell Carcinoma (TRAXAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to Pembrolizumab and this compound in Renal Cell Carcinoma: Clinical and Genomic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiogenic and Immune-Related Biomarkers and Outcomes Following this compound/Pembrolizumab Treatment in Patients with Advanced Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiogenic and immunomodulatory biomarkers in this compound-treated patients with advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of Axitinib and Pazopanib
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent tyrosine kinase inhibitors, Axitinib and Pazopanib. This analysis is supported by experimental data on their biochemical potency, effects on cellular processes, and underlying mechanisms of action.
This compound and Pazopanib are both orally administered, small-molecule tyrosine kinase inhibitors (TKIs) that play a crucial role in cancer therapy by targeting angiogenesis, the formation of new blood vessels that tumors need to grow. While both drugs primarily exert their effects by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), their selectivity and potency against a broader range of kinases differ, leading to distinct biological and potential clinical profiles. This guide delves into a head-to-head in vitro comparison of these two drugs.
Biochemical Potency: A Tale of Selectivity
The in vitro inhibitory activity of this compound and Pazopanib has been extensively characterized through biochemical assays that measure the concentration of the drug required to inhibit the activity of a specific kinase by 50% (IC50). These studies reveal key differences in their target profiles.
This compound is a potent and highly selective inhibitor of VEGFRs 1, 2, and 3. In contrast, Pazopanib exhibits a broader spectrum of activity, targeting not only VEGFRs but also other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), Fibroblast Growth Factor Receptors (FGFR1 and FGFR3), and stem cell factor receptor (c-Kit).[1]
The higher selectivity of this compound for VEGFRs may contribute to a more focused anti-angiogenic effect with potentially fewer off-target toxicities.[1] The multi-targeted nature of Pazopanib, however, could offer therapeutic advantages in tumors where multiple signaling pathways are dysregulated.
| Kinase Target | This compound IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR1 | 0.1[2] | 10[1] |
| VEGFR2 | 0.2[2] | 30[1] |
| VEGFR3 | 0.1-0.3[2] | 47[1] |
| PDGFRβ | 1.6[2] | 84 |
| c-Kit | 1.7[2] | 74 |
| FGFR1 | - | 47 |
| FGFR3 | - | 140 |
Cellular Effects: Proliferation and Apoptosis
The differential kinase inhibition profiles of this compound and Pazopanib translate into distinct effects on cancer and endothelial cells in vitro.
Endothelial Cells: Both drugs effectively inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key in vitro model for angiogenesis. This is a direct consequence of their potent inhibition of VEGFR2, the primary mediator of VEGF-driven endothelial cell proliferation and survival.
Cancer Cells: The anti-proliferative effects of this compound and Pazopanib on cancer cell lines, particularly renal cell carcinoma (RCC), have been a subject of comparative studies. While both drugs can inhibit the growth of RCC cell lines, some studies suggest that their mechanisms may differ. For instance, in some RCC cell lines, Sunitinib, a TKI often compared to Pazopanib, has been shown to induce apoptosis (programmed cell death), whereas Pazopanib appeared to be primarily cytostatic, meaning it inhibits cell proliferation without directly causing cell death. More direct comparative studies between this compound and Pazopanib are needed to definitively characterize their apoptotic potential across a range of cancer cell types.
Signaling Pathways and Mechanism of Action
This compound and Pazopanib are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain of their target receptors, preventing the transfer of a phosphate group from ATP to the tyrosine residues on the receptor. This blockage of phosphorylation inhibits the activation of downstream signaling pathways crucial for cell proliferation, survival, and migration.
The primary signaling cascades inhibited by both drugs are the MAPK/ERK and PI3K/AKT pathways, which are downstream of VEGFR activation.
VEGFR Signaling Pathway Inhibition
By blocking these pathways, this compound and Pazopanib effectively inhibit the key cellular processes that drive tumor angiogenesis and growth.
Experimental Protocols
To provide a comprehensive understanding of the data presented, the following are detailed methodologies for the key experiments cited in the in vitro comparison of this compound and Pazopanib.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide with a tyrosine residue), ATP, assay buffer, test compounds (this compound, Pazopanib), and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).
-
Procedure:
-
The kinase, substrate, and test compound at various concentrations are incubated together in an appropriate assay buffer in a multi-well plate.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection method such as ELISA, fluorescence polarization, or luminescence.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response curve to a suitable pharmacological model.
Kinase Inhibition Assay Workflow
Cell Proliferation Assay (MTS/MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Reagents and Materials: Cell line of interest (e.g., HUVECs, RCC cells), cell culture medium, 96-well plates, test compounds, and MTS or MTT reagent.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 72 hours).
-
The MTS or MTT reagent is added to each well and incubated for a few hours. During this time, viable cells with active metabolism convert the reagent into a colored formazan product.
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each compound concentration, and the IC50 value is determined.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Protocol:
-
Reagents and Materials: Cell line, cell culture medium, 96-well plates, test compounds, and Caspase-Glo® 3/7 reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with test compounds for a specified duration.
-
The Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate, is added to each well.
-
The plate is incubated at room temperature to allow for cell lysis and the caspase-mediated cleavage of the substrate, which generates a luminescent signal.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. An increase in luminescence in treated cells compared to untreated controls indicates the induction of apoptosis.
Conclusion
In vitro comparative analyses demonstrate that while both this compound and Pazopanib are potent inhibitors of the VEGFR signaling pathway, they possess distinct selectivity profiles. This compound is a highly selective VEGFR inhibitor, whereas Pazopanib targets a broader range of kinases. These differences in biochemical potency can lead to varied effects on cellular processes such as proliferation and apoptosis. The choice between these inhibitors in a research or clinical setting may depend on the specific molecular characteristics of the cancer being studied or treated. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other tyrosine kinase inhibitors.
References
Preclinical Powerhouse: Axitinib in Combination with Chemotherapy Shows Synergistic Antitumor Activity
For Immediate Release:
A comprehensive analysis of preclinical studies reveals that the tyrosine kinase inhibitor Axitinib, when combined with various chemotherapy agents, demonstrates significantly enhanced antitumor efficacy compared to monotherapy. This guide provides a detailed comparison of preclinical data for this compound in combination with paclitaxel, docetaxel, carboplatin, and gemcitabine, offering researchers, scientists, and drug development professionals a valuable resource for understanding the synergistic potential of these combination therapies.
This compound, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, has shown promise in preclinical models by disrupting tumor angiogenesis.[1] When combined with traditional cytotoxic chemotherapy, preclinical evidence suggests a multifaceted attack on tumor growth, leading to improved outcomes in various cancer models. This guide synthesizes available preclinical data to compare the efficacy and mechanistic underpinnings of this compound combined with different chemotherapy agents.
Comparative Efficacy of this compound-Chemotherapy Combinations
Preclinical studies in xenograft models have consistently shown that the addition of this compound to standard chemotherapy regimens leads to greater tumor growth inhibition than either agent alone. The following tables summarize the quantitative data from key preclinical investigations.
Table 1: Efficacy of this compound in Combination with Taxanes (Docetaxel)
| Tumor Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) | Survival Increase (%) | Reference |
| Lewis Lung Carcinoma (LLC) | This compound | 30 mg/kg, p.o., b.i.d. | - | - | Hu-Lowe et al., 2008 |
| Docetaxel | 20 mg/kg, i.v., q.d. x 5 | - | - | Hu-Lowe et al., 2008 | |
| This compound + Docetaxel | 30 mg/kg + 20 mg/kg | Enhanced | Significant | Hu-Lowe et al., 2008 |
Table 2: Efficacy of this compound in Combination with Platinum-Based Agents (Carboplatin)
Detailed preclinical data for this compound in direct combination with carboplatin was not extensively available in the reviewed literature. Preclinical rationale for clinical trials often cites the general enhancement of chemotherapy efficacy by this compound.
Table 3: Efficacy of this compound in Combination with Antimetabolites (Gemcitabine)
| Tumor Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) | Remarks | Reference |
| Pancreatic Carcinoma (BxPC-3) | This compound | 30 mg/kg, p.o., b.i.d. | - | - | Hu-Lowe et al., 2008 |
| Gemcitabine | 140 mg/kg, i.p., q.d. x 3 | - | - | Hu-Lowe et al., 2008 | |
| This compound + Gemcitabine | 30 mg/kg + 140 mg/kg | Significantly enhanced | Simultaneous administration showed greatest efficacy | Hu-Lowe et al., 2008 |
Mechanistic Insights: A Two-Pronged Assault
The synergistic effect of combining this compound with chemotherapy stems from distinct yet complementary mechanisms of action.
1. Anti-Angiogenic Activity of this compound: this compound's primary mechanism is the potent and selective inhibition of VEGFRs, which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][3] By blocking this pathway, this compound effectively chokes off the tumor's supply lines, leading to reduced tumor growth and vascularity.
2. Enhanced Chemotherapy Efficacy: Preclinical evidence suggests that this compound can also enhance the efficacy of chemotherapeutic drugs by targeting cancer stem-like cells. One proposed mechanism is the inhibition of the drug transporter ABCG2, which is often overexpressed in chemoresistant cancer cells and contributes to the efflux of cytotoxic agents. By blocking this transporter, this compound can increase the intracellular concentration of chemotherapy drugs, thereby augmenting their cancer-killing effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for preclinical evaluation of combination therapies.
Caption: this compound inhibits VEGFR signaling to block angiogenesis.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Axitinib
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of Axitinib is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a potent kinase inhibitor that requires careful handling due to its potential health hazards. It is harmful if swallowed, suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure[1]. Furthermore, it is very toxic to aquatic life with long-lasting effects[1][2]. Adherence to the following procedural guidance is critical to minimize exposure and ensure environmental protection.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| PPE Item | Specifications | Rationale |
| Gloves | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Thickness and material should be chosen based on the specific laboratory task and duration of handling. | To prevent skin contact. The exact breakthrough time should be confirmed with the glove manufacturer[1]. |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect eyes from dust, splashes, or aerosols[3]. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced[3][4]. | To prevent inhalation of dust or aerosols, especially when handling the powder form[2]. |
| Protective Clothing | A lab coat, and for more extensive handling, fire/flame-resistant and impervious clothing should be worn[3]. | To protect skin and personal clothing from contamination. |
Immediate Safety and Logistical Information
Proper handling, storage, and disposal of this compound are crucial for laboratory safety and environmental compliance. The following table outlines key logistical and safety procedures.
| Aspect | Procedure | Rationale |
| Handling | Handle in a well-ventilated area or in a laboratory fume hood[4]. Avoid formation of dust and aerosols[2]. Wash hands thoroughly after handling[2]. | To minimize inhalation exposure and prevent contamination of surfaces. |
| Storage | Store in a tightly sealed container in a dry and well-ventilated place. For product quality, refrigeration is recommended[2]. | To maintain the integrity of the compound and prevent accidental release. |
| Disposal | Dispose of as hazardous waste. Do not allow the product to reach the sewage system or be disposed of with household garbage[1]. Consult local, regional, and national hazardous waste regulations[2]. | This compound is very toxic to aquatic life[1][2]. Proper disposal prevents environmental contamination. |
| Spills | Evacuate the area. Wear appropriate PPE. For dry spills, use a damp cloth or a filtered vacuum to clean up and avoid dust generation. Place waste in a sealed container for disposal[5]. | To contain the spill, prevent exposure, and ensure proper cleanup. |
Experimental Protocols: Procedural Guidance
While specific experimental protocols will vary, the following general steps provide a framework for the safe handling of this compound in a laboratory setting.
1. Preparation and Weighing:
-
Perform all manipulations within a certified chemical fume hood.
-
Wear all recommended PPE, including double gloves.
-
To minimize dust, handle the solid compound carefully. If possible, use a spatula that minimizes the generation of airborne particles.
-
Weigh the desired amount of this compound on a tared weigh paper or in a suitable container within the fume hood.
2. Dissolving the Compound:
-
Add the solvent to the container with the weighed this compound slowly to avoid splashing.
-
Ensure the container is capped or covered during dissolution to prevent the release of vapors or aerosols.
-
If sonication or vortexing is required, ensure the container is securely sealed.
3. Administration to Cell Cultures or Animals:
-
All procedures should be conducted in a biological safety cabinet or appropriate containment facility.
-
Use safety-engineered sharp devices to prevent needlestick injuries.
-
After administration, all contaminated materials (e.g., pipette tips, tubes, needles, syringes) must be disposed of as hazardous waste.
4. Decontamination:
-
All surfaces and equipment that may have come into contact with this compound should be decontaminated. The appropriate decontamination solution will depend on the solvent used and institutional guidelines.
-
Remove PPE in a manner that avoids self-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
First-Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor immediately[2]. Rinse mouth. Do not induce vomiting[5]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur[2][3]. |
| Skin Contact | Remove contaminated clothing. Wash the affected area immediately with plenty of water for at least 15 minutes[2]. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[2]. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
